2,3-Difluoro-1-methyl-4-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-difluoro-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUCXAFYAIKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730031 | |
| Record name | 2,3-Difluoro-1-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932373-72-3 | |
| Record name | 2,3-Difluoro-1-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,3-Difluoro-1-methyl-4-nitrobenzene" CAS number 932373-72-3
An In-Depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility is primarily derived from a strategically arranged set of functional groups: a nitro group that strongly activates the aromatic ring, and two fluorine atoms that act as competent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of its chemical properties, core reactivity, safety protocols, and practical applications, with a focus on enabling its effective use in research and development, particularly within the pharmaceutical and agrochemical sectors. The inherent reactivity of this molecule allows for the regioselective introduction of nucleophiles and the subsequent transformation of the nitro group, providing a clear and efficient pathway to a diverse range of complex molecular architectures.
Chemical Identity and Physicochemical Properties
This compound, also known as 2,3-difluoro-4-nitrotoluene, is identifiable by the CAS number 932373-72-3.[1][2][3] Its structure is foundational to its chemical behavior, featuring an electron-deficient benzene ring poised for specific chemical transformations.
Diagram 1: Chemical Structure of this compound
Caption: Summary of key identifiers and properties.
Safety and Hazard Management
As with many nitroaromatic compounds, this compound requires careful handling to mitigate potential health risks. The compound is classified as harmful and an irritant.[3][4] Adherence to established laboratory safety protocols is mandatory.
Table 1: GHS Hazard Classification
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3][4] |
| H315 | Causes skin irritation | [3][4] |
| H319 | Causes serious eye irritation | [3][4] |
| H335 | May cause respiratory irritation | [3][4] |
Core Safety Protocols:
-
Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]
-
Handling : Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols. Keep the compound away from heat, sparks, and open flames.[1]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6]
-
First Aid : In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If swallowed or inhaled, seek immediate medical attention.[1][5]
Core Reactivity and Mechanistic Insights
The synthetic value of this compound is rooted in two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.
The Principle of Activation: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of the title compound is rendered highly electron-deficient by the powerful electron-withdrawing effect of the nitro (-NO₂) group. This effect is most pronounced at the ortho and para positions relative to the nitro group, which allows for the stabilization of the negative charge in the intermediate Meisenheimer complex during a nucleophilic attack.[7]
In this specific molecule:
-
The fluorine atom at the C-3 position is ortho to the nitro group.
-
The fluorine atom at the C-2 position is meta to the nitro group.
Consequently, the C-3 position is significantly more activated towards nucleophilic attack, making it the primary site for substitution. This regioselectivity is a key feature that allows for controlled and predictable derivatization.
Diagram 2: SNAr Regioselectivity
Caption: Regioselectivity of nucleophilic attack on the aromatic ring.
Transformation of the Nitro Group: Reduction to an Amine
The second major reactive pathway is the reduction of the nitro group to an aniline derivative (2,3-difluoro-4-methylaniline). This transformation is fundamental in drug discovery, as the resulting primary amine is a versatile functional handle for constructing amides, sulfonamides, ureas, and other key pharmacophores.
A variety of reagents can effect this reduction, and the choice often depends on the presence of other functional groups in the molecule (chemoselectivity).[8][9]
-
Catalytic Hydrogenation : Using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient.[10] Raney Nickel is often preferred if dehalogenation is a concern.[10]
-
Metal/Acid Systems : Reagents such as iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid, provide milder conditions and can be more tolerant of other reducible groups.[10]
Diagram 3: Core Synthetic Pathways
Caption: The two primary synthetic routes utilizing the title compound.
Synthetic Applications & Experimental Protocols
The following protocols are representative examples designed to be self-validating and illustrate the practical application of the compound's core reactivity.
Protocol: Regioselective SNAr with Morpholine
This protocol details the substitution of the C-3 fluorine atom. The choice of a polar aprotic solvent like DMSO is causal; it effectively solvates the reactants and accelerates the SNAr rate. A mild inorganic base is used to neutralize the HF byproduct.
Diagram 4: SNAr Experimental Workflow
Caption: Step-by-step workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile : Add morpholine (1.1 eq) to the stirring suspension at room temperature.
-
Heating : Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup : After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.
-
Isolation and Purification : Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(2-fluoro-4-methyl-5-nitrophenyl)morpholine.
Protocol: Reduction of the Nitro Group to an Amine
This protocol uses tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups in the presence of halogens without causing dehalogenation.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition : Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid (HCl) dropwise to the stirring solution. The reaction is exothermic and may require an ice bath for temperature control.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Basification : Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is critical as it precipitates tin salts and liberates the free amine.
-
Extraction and Isolation : Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylaniline. Further purification can be achieved via column chromatography if necessary.
Conclusion
This compound (CAS 932373-72-3) is a valuable and highly reactive intermediate for synthetic chemistry. Its well-defined regioselectivity in SNAr reactions, coupled with the straightforward conversion of its nitro group into a versatile amine, provides a robust platform for the synthesis of a wide array of functionalized aromatic compounds. Proper understanding of its reactivity and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 932373-72-3 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene
Executive Summary
This technical guide provides an in-depth analysis of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3), a fluorinated aromatic nitro compound of increasing interest to the scientific community. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and explores its electronic structure, plausible synthetic pathways, and analytical characterization. Furthermore, it offers field-proven insights into its applications in drug discovery and materials science, grounded in the unique reactivity conferred by its fluoro, nitro, and methyl functional groups. Comprehensive safety protocols and handling procedures are also outlined to ensure its responsible use in a research and development setting. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.
Molecular Profile and Physicochemical Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a nitro group.[1] The specific arrangement of these functional groups dictates its chemical reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and fluorine atoms, combined with the electron-donating methyl group, creates a unique electronic profile that makes it a valuable building block in organic synthesis.[2]
The core quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-Difluoro-4-nitrotoluene | [3] |
| CAS Number | 932373-72-3 | [3][4][5] |
| Molecular Formula | C₇H₅F₂NO₂ | [3][4][5] |
| Molecular Weight | 173.12 g/mol | [3][4] |
| Monoisotopic Mass | 173.02883473 Da | [3][5] |
| Appearance | Yellow to Orange to Brown Solid or Liquid | [6] |
| Purity | ≥98% (typical) | [6] |
| XLogP3-AA | 2.3 | [3] |
These properties, sourced from reliable chemical databases, form the foundation for understanding the compound's behavior in experimental settings.
The Rationale of Synthesis: A Mechanistic Approach
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic strategy can be devised based on established principles of aromatic chemistry. The key challenges are the regioselective introduction of the nitro group and the two fluorine atoms onto the toluene scaffold.
A logical forward synthesis would likely involve the nitration of a difluorotoluene precursor. The directing effects of the substituents are paramount in determining the final product.
Proposed Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material Selection : 2,3-Difluorotoluene is the logical precursor as introducing vicinal fluorine atoms onto an existing nitrotoluene ring is synthetically challenging.
-
Nitration Conditions : A standard mixture of concentrated nitric acid and sulfuric acid is the classic and effective reagent for generating the nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution.
-
Regioselectivity : The methyl group is an ortho-, para-director. The para position (C4) is sterically less hindered than the ortho position (C6), making 4-nitration the expected major pathway. The fluorine atoms are deactivating but also ortho-, para-directing; however, the activating effect of the methyl group typically dominates the regiochemical outcome.
-
Purification : The reaction will likely yield a mixture of isomers. Column chromatography or recrystallization would be essential to isolate the desired this compound from other byproducts.[7]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized or procured compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is employed for this purpose.
Key Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will provide information on the chemical environment of the aromatic and methyl protons. ¹³C NMR will identify the seven distinct carbon atoms in the molecule. Coupling between the fluorine nuclei and adjacent carbon and proton nuclei (C-F and H-F coupling) will provide definitive structural confirmation.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula by providing a highly accurate mass measurement (expected m/z for [M+H]⁺ ≈ 174.0361).[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Characteristic absorption bands would be expected for the C-NO₂ stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-F stretches (around 1200-1000 cm⁻¹), and aromatic C-H bonds.
Standard Protocol for ¹H NMR Analysis:
-
Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for aromatic compounds that may have limited solubility in chloroform.[9]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup : Place the sample in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 MHz).
-
Data Acquisition : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated to the TMS peak.
-
Interpretation : Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm the structure.
Reactivity and Applications in Development
The utility of this compound stems from the unique reactivity imparted by its substituents. It is a versatile intermediate for creating more complex molecules.[2]
Caption: Reactivity map showing key transformations and resulting applications.
Expert Insights:
-
Reduction of the Nitro Group : The most common and powerful transformation is the reduction of the nitro group to an amine (-NH₂). This creates 2,3-difluoro-4-methylaniline, a primary aromatic amine that is a cornerstone for building a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers.[10]
-
Nucleophilic Aromatic Substitution (SₙAr) : The powerful electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic attack. While fluorine is a poor leaving group on an unactivated ring, its departure can be facilitated in this electron-deficient system, allowing for the introduction of other functional groups.
-
Role in Drug Discovery : The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. Fluorine can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and improve bioavailability by modulating lipophilicity.[11][12] This compound serves as a pre-packaged scaffold containing these beneficial atoms, making it an attractive starting point for library synthesis in drug discovery programs.
Hazard Assessment and Safe Handling Protocols
As with all aromatic nitro compounds, this compound must be handled with appropriate care. Its hazard profile is primarily derived from data on structurally similar chemicals and GHS classifications.[3]
GHS Hazard Identification: [3]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Aromatic nitro compounds as a class can be toxic, are often readily absorbed through the skin, and can be thermally unstable.[13][14] They may react violently with strong bases, oxidizing agents, and reducing agents.
Mandatory Safe Handling Protocol:
-
Engineering Controls : All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[13]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Body Protection : A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
-
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13] Keep containers tightly closed.
-
Spill Response : In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.
-
Disposal : Dispose of waste material in accordance with all local, state, and federal regulations.
Conclusion
This compound, with a molecular weight of 173.12 g/mol , is more than a simple chemical; it is a strategic building block for innovation in chemistry. Its value lies in the convergence of its physicochemical properties: the metabolic stability offered by its fluorine atoms, the versatile reactivity of its nitro group, and the specific isomeric arrangement that provides a unique scaffold for constructing novel molecules. For researchers in drug development and materials science, understanding the core principles outlined in this guide—from its logical synthesis and analytical verification to its reactive potential and safe handling—is the first step toward unlocking its full potential in creating next-generation products.
References
- 1. Buy this compound | 932373-72-3 [smolecule.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Page loading... [guidechem.com]
- 6. This compound | 932373-72-3 [sigmaaldrich.com]
- 7. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]
- 8. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-1-methyl-4-nitrobenzene (also known as 2,3-difluoro-4-nitrotoluene), a key fluorinated aromatic building block in modern organic synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, exploring the regioselectivity and the electronic effects of its substituents. Furthermore, this guide highlights its emerging applications as a crucial intermediate in the development of novel pharmaceuticals and advanced materials. Safety considerations for handling this compound are also outlined.
Introduction
This compound is a substituted aromatic compound featuring a toluene backbone functionalized with two adjacent fluorine atoms and a nitro group. Its molecular formula is C₇H₅F₂NO₂ and it has a molecular weight of 173.12 g/mol .[1] The strategic placement of these functional groups—the electron-withdrawing nitro group and the highly electronegative fluorine atoms—renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable and versatile intermediate in the synthesis of complex organic molecules.[2]
The presence of fluorine atoms is of particular significance in medicinal chemistry. The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated building blocks like this compound are of high interest to researchers in drug discovery and development.[3][4]
This guide aims to serve as a detailed resource for scientists, providing in-depth technical information to facilitate the effective use of this compound in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 932373-72-3 | [1][5] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][5] |
| Molecular Weight | 173.12 g/mol | [1] |
| Appearance | Yellow to Orange to Brown Solid or Liquid | |
| Purity | ≥98% (Commercially available) | |
| Storage | Room Temperature or -20°C for long-term |
Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature.
Structural Diagram
References
"2,3-Difluoro-1-methyl-4-nitrobenzene" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound (CAS 932373-72-3), a key intermediate in the development of pharmaceuticals and advanced materials.[1] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings and practical execution. We will explore the core principles of electrophilic aromatic substitution as applied to a uniquely substituted benzene ring, detailing a robust experimental protocol, and explaining the critical causality behind each procedural step. The synthesis of this molecule presents a notable challenge in regioselectivity due to the complex interplay of electronic and steric effects from its substituents.[1] This guide aims to serve as an authoritative resource, grounded in established chemical principles and validated methodologies.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₇H₅F₂NO₂, is an aromatic compound whose value lies in the specific arrangement of its functional groups.[1][2] The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making fluorinated intermediates like this highly sought after in medicinal chemistry.[3] The nitro group serves as a versatile synthetic handle, readily converted to an amine, which opens up a vast number of subsequent chemical transformations.[4]
The primary challenge in synthesizing this target molecule is controlling the position of nitration on the 2,3-difluorotoluene starting material. The regiochemical outcome is determined by a nuanced competition between the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing fluorine atoms.[5][6] This guide will dissect these directing effects to provide a logical framework for understanding the formation of the desired 4-nitro isomer.
Mechanistic Rationale and Regioselectivity
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 2,3-difluorotoluene.
Generation of the Electrophile
The reaction is typically conducted using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a water molecule to form the potent electrophile, the nitronium ion (NO₂⁺).[4][5][6] This is the active species that attacks the electron-rich aromatic ring.
Directing Effects and Regiochemical Control
The position of the incoming nitro group on the 2,3-difluorotoluene ring is governed by the existing substituents:
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring via induction and hyperconjugation, directing electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.[6]
-
Fluorine Atoms (-F): Halogens are a unique case. They are deactivating due to their strong electronegativity (inductive effect), which withdraws electron density from the ring. However, they are ortho, para-directors because of their ability to donate lone-pair electron density through resonance, which stabilizes the intermediate sigma complex (arenium ion) during ortho and para attack.[5]
In the case of 2,3-difluorotoluene, the potential sites for nitration are positions 4, 5, and 6.
-
Position 4 (para to methyl): This position is electronically favored by the activating methyl group.
-
Position 5 (meta to methyl): This position is generally disfavored.
-
Position 6 (ortho to methyl): While electronically favored by the methyl group, this position experiences significant steric hindrance from the adjacent methyl and fluorine groups.
The interplay of these factors leads to the nitro group preferentially adding to the sterically accessible and electronically activated position 4, yielding this compound as the major product.
Detailed Synthesis Protocol
This protocol is based on established methodologies for the nitration of fluorinated aromatic compounds and provides a reliable pathway to the target molecule.[5][7]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2,3-Difluorotoluene (C₇H₆F₂) | Round-bottom flask with magnetic stir bar |
| Concentrated Nitric Acid (HNO₃, ~70%) | Dropping funnel |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Ice-water bath |
| Dichloromethane (CH₂Cl₂) or Ethyl Acetate | Separatory funnel |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Rotary evaporator |
| Brine (Saturated NaCl Solution) | Beakers and Erlenmeyer flasks |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) equipment |
| Crushed Ice and Deionized Water | Column chromatography setup |
Experimental Workflow Diagram
Caption: Fig 1. Experimental Workflow for the Synthesis.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).[5] Cool the flask in an ice bath to 0-5 °C.
-
Causality: The reaction is highly exothermic; pre-cooling is essential to control the temperature and prevent runaway reactions or the formation of side products.[5]
-
-
With continuous stirring, slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid. Ensure the temperature of the mixture is maintained below 10 °C during the addition.[5]
-
Causality: This controlled addition allows for the safe and efficient generation of the nitronium ion (NO₂⁺) while dissipating the heat produced.
-
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 2,3-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture. The rate of addition must be controlled to maintain the internal temperature between 0 and 10 °C.[5]
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for 1-3 hours.[5]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]
-
Trustworthiness: This step is a critical self-validating control. It prevents premature work-up (low yield) or prolonged reaction times that could lead to side product formation, such as dinitration.[8]
-
-
Work-up and Isolation: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction. The crude product may precipitate.[5]
-
Causality: Quenching on ice-water stops the reaction immediately and dilutes the strong acids, making the mixture safer to handle.
-
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).[5]
-
Combine the organic layers and wash sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).[5]
-
Causality: The bicarbonate wash is crucial for neutralizing any residual nitric and sulfuric acids, which could otherwise degrade the product upon storage or interfere with subsequent steps. The brine wash helps to remove residual water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]
-
Purification: The crude product, which may contain a mixture of isomers, should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound.[1][5]
Safety Considerations
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent the reaction rate from accelerating uncontrollably. Always ensure an ice bath is readily available.[5]
-
Quenching: Always add the acid mixture to ice/water, never the other way around, to manage the heat of dilution safely.[5]
Data Summary and Visualization
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| 2,3-Difluorotoluene | 1.0 equivalent | Starting material |
| Conc. Nitric Acid (~70%) | 1.1 - 1.5 equivalents | Nitrating agent |
| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent[5] |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | Reaction is exothermic and must be controlled[5] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion[5] |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product[5] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase[5] |
| Purification Method | Column Chromatography or Recrystallization | To isolate the desired 4-nitro isomer[5] |
Diagram 2: Mechanism of Electrophilic Aromatic Nitration
Caption: Fig 2. Core Mechanism of Nitration.
Conclusion
The synthesis of this compound via the electrophilic nitration of 2,3-difluorotoluene is a prime example of strategic organic synthesis, where a deep understanding of electronic and steric effects is paramount to achieving the desired regiochemical outcome. The protocol detailed herein provides a robust and reproducible method for obtaining this valuable intermediate. By adhering to strict temperature control, monitoring reaction progress, and performing careful purification, researchers can reliably access this compound for applications in drug discovery and materials science.
References
- 1. Buy this compound | 932373-72-3 [smolecule.com]
- 2. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical intermediate 2,3-Difluoro-1-methyl-4-nitrobenzene. It provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, grounded in authoritative sources and practical insights.
Introduction: The Strategic Value of Fluorinated Nitroaromatics
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The judicious use of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[1] this compound (CAS No. 932373-72-3) is a prime example of a fluorinated aromatic building block that offers significant potential in the synthesis of complex pharmaceutical agents.[2] Its structure, featuring two adjacent fluorine atoms and a versatile nitro group on a toluene framework, provides multiple reaction handles for chemists to exploit. This guide will deconstruct the technical details of this compound, offering a field-proven perspective on its synthesis and application.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its effective use in a laboratory setting.
Chemical Identity
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.
-
IUPAC Name: this compound[3]
-
Common Synonym: 2,3-Difluoro-4-nitrotoluene[3]
-
CAS Number: 932373-72-3[3]
-
Molecular Formula: C₇H₅F₂NO₂[4]
-
Molecular Weight: 173.12 g/mol [4]
-
InChI Key: DQKUCXAFYAIKFJ-UHFFFAOYSA-N[4]
Physicochemical Data
While extensive experimental data for this specific isomer is not widely published, a combination of supplier information and computed data provides a solid foundation for its physical characteristics. It is described by suppliers as a low melting point solid.[5]
| Property | Value | Source |
| Molecular Weight | 173.12 g/mol | PubChem[3] |
| Physical Form | Low melting point solid | AKSci[5] |
| XLogP3 (Predicted) | 2.3 | PubChem[3] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | Guidechem[4] |
| Hydrogen Bond Acceptor Count | 4 | Guidechem[4] |
| Rotatable Bond Count | 0 | Guidechem[4] |
For comparison, the related isomer 2-Fluoro-4-nitrotoluene (CAS 1427-07-2) has a reported melting point of 31-35 °C and a boiling point of 65-68 °C at 2 mmHg.[6][7]
Synthesis Methodology: Electrophilic Nitration
The synthesis of this compound is typically achieved through the electrophilic nitration of 2,3-difluorotoluene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The choice of a mixed acid system (typically nitric acid and sulfuric acid) is critical; sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion.
The directing effects of the substituents on the starting material (2,3-difluorotoluene) are key to the regioselectivity of the reaction. Both the methyl group and the fluorine atoms are ortho-, para-directing. However, the position para to the methyl group (position 4) is sterically accessible and activated, making it the primary site of nitration.
Caption: Synthesis of this compound.
Experimental Protocol: Nitration of an Analogous Fluorinated Aromatic
While a specific, peer-reviewed protocol for the synthesis of this compound is detailed in patent literature[8], the following procedure, adapted from the nitration of a similar substrate (1,3-difluoro-2-bromobenzene), serves as an exemplary method.[9] This protocol is provided for instructional purposes and must be adapted and optimized under strict laboratory safety protocols.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the starting material, 2,3-difluorotoluene (1.0 eq). Cool the flask in an ice bath to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~2.5 mL per gram of substrate) while maintaining the internal temperature below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, ~0.5 mL per gram of substrate) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature from exceeding 10-15 °C. The generation of the nitronium ion is highly exothermic, and poor temperature control can lead to over-nitration and reduced yield.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. This quenches the reaction and precipitates the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
The utility of this compound lies in the reactivity of its functional groups. The nitro group can be readily reduced to an amine, a common precursor for amides, ureas, and heterocyclic ring systems. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various other functionalities.
A specific application for this compound is its use as an intermediate in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are classes of molecules often explored for their potential as fungicides or other bioactive agents.[10]
Caption: Role as an intermediate in complex molecule synthesis.
Spectroscopic Characterization
Unambiguous characterization of the final product is essential. While public databases lack experimental spectra for this specific compound, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[11][12]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (2H) appearing as multiplets or doublets of doublets in the ~7.0-8.0 ppm range, showing coupling to each other and to fluorine. - Methyl protons (3H) appearing as a singlet or a small doublet (due to coupling with fluorine) around ~2.3-2.5 ppm. |
| ¹³C NMR | - Aromatic carbons appearing in the ~110-160 ppm range. Carbons directly attached to fluorine will show large C-F coupling constants. The carbon attached to the nitro group will be significantly downfield. - Methyl carbon appearing around ~15-20 ppm. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling. |
| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group at ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹. - C-F stretching bands in the ~1100-1300 cm⁻¹ region. - Aromatic C-H and C=C stretching bands. |
| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z = 173. - Characteristic fragmentation patterns including the loss of NO₂ (m/z = 127) and other fragments. |
Safety and Handling
As a research chemical, this compound must be handled by trained personnel in a controlled laboratory environment.[5]
Hazard Classification
The compound is classified with the following hazards:
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Dispensing: As a low melting point solid, it may be a waxy solid or liquid at room temperature. Handle with care, avoiding contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
-
Transport: According to at least one supplier, the material is not classified as hazardous for DOT/IATA transport.[5]
Conclusion
This compound is a valuable, synthetically versatile building block for drug discovery and development. Its fluorinated and nitrated toluene core provides a robust platform for constructing more complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development settings.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 932373-72-3,this compound | lookchem [lookchem.com]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 932373-72-3 this compound AKSci 5776AC [aksci.com]
- 6. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]
- 7. 2-Fluoro-4-nitrotoluene 98 1427-07-2 [sigmaaldrich.com]
- 8. 932373-72-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. prepchem.com [prepchem.com]
- 10. Buy this compound | 932373-72-3 [smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Properties, Reactivity, and Applications for Research Professionals
Introduction
2,3-Difluoro-1-methyl-4-nitrobenzene (also known as 2,3-difluoro-4-nitrotoluene) is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a functionalized nitrobenzene, its chemical architecture is primed for a variety of synthetic transformations. The presence of two fluorine atoms, a nitro group, and a methyl group on the benzene ring creates a unique electronic environment that dictates its reactivity and makes it a valuable intermediate.[1]
The strategic placement of these functional groups, particularly the electron-withdrawing nitro group and the highly electronegative fluorine atoms, activates the molecule for specific chemical reactions, most notably nucleophilic aromatic substitution. This reactivity profile allows for the introduction of diverse functionalities, positioning the compound as a versatile building block for more complex molecular scaffolds.[2] For professionals in drug discovery, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic candidates. This guide provides a comprehensive technical overview of the physical and chemical properties, core reactivity, synthetic utility, and safety considerations for this compound, designed for researchers and scientists in applied chemistry and drug development.
Molecular Structure and Identifiers
The structural arrangement of substituents on the benzene ring is fundamental to the compound's chemical behavior. The nitro group is positioned para to the methyl group, while the two fluorine atoms are ortho to each other.
Caption: 2D Structure of this compound.
Table 1: Compound Identifiers and Key Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 932373-72-3 | [3] |
| Molecular Formula | C₇H₅F₂NO₂ | [3][4] |
| Molecular Weight | 173.12 g/mol | [3][5] |
| Canonical SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])F)F | [3] |
| InChI Key | DQKUCXAFYAIKFJ-UHFFFAOYSA-N | [3] |
| XlogP3 | 2.3 | [3][6] |
| Topological Polar Surface Area | 45.8 Ų |[4] |
Physical and Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely reported in public literature. However, properties can be inferred from its chemical structure and data from isomeric compounds. It is typically described as a yellow to brown solid or liquid.[1] The compound is expected to be insoluble in water but soluble in common organic solvents like acetone, ether, and methylene chloride.
While the precise melting and boiling points for this specific isomer are not available, Table 2 provides data for structurally related isomers to offer a comparative context for researchers. The variation in these values underscores the significant impact of substituent positioning on intermolecular forces.
Table 2: Comparative Physical Properties of Fluoronitrotoluene Isomers
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 932373-72-3 | No data available | No data available |
| 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 | 28 | 239.7 (at 760 mmHg)[7] |
| 2-Fluoro-4-methyl-1-nitrobenzene | 446-34-4 | 53.2 | 97-98 (at 3 mmHg)[8] |
| 1-Fluoro-2-methyl-4-nitrobenzene | 455-88-9 | 38-40 | Not specified[9] |
| 2-Fluoro-4-nitrotoluene | 1427-07-2 | 31-35 | 65-68 (at 2 mmHg)[10] |
Chemical Reactivity and Synthesis
Core Principles: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . This reaction is characteristic of aromatic rings bearing both a good leaving group (in this case, fluoride) and strong electron-withdrawing groups.[11]
Mechanism Causality:
-
Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly depletes electron density from the aromatic ring, particularly at the ortho and para positions. This makes the ring susceptible to attack by nucleophiles.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (fluorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[12]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization.
-
Rearomatization: The system restores its aromaticity by expelling the leaving group (F⁻). Fluoride is an effective leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating the initial nucleophilic attack.[12]
In this compound, the nitro group is para to the fluorine at the C-3 position, providing strong activation for substitution at this site. The fluorine at C-2 is meta to the nitro group and receives less activation, suggesting that nucleophilic attack is more likely to occur at the C-3 position.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Representative Synthetic Protocol: Nitration of a Related Dihalobenzene
While specific protocols detailing reactions of this compound are proprietary or scattered in patent literature, the synthesis of similar compounds illustrates the practical methodologies involved. The following protocol for the synthesis of 2,4-difluoro-3-bromo-1-nitrobenzene from 1,3-difluoro-2-bromobenzene demonstrates a standard nitration procedure for activated aromatic systems.[13] This protocol is provided for illustrative purposes to guide researchers in handling similar reagents and reaction conditions.
Experimental Workflow:
-
Reaction Setup: To a solution of 1,3-difluoro-2-bromobenzene (112 mmol) in concentrated sulfuric acid (48 ml), stir vigorously at ambient temperature in a well-ventilated fume hood.
-
Reagent Addition: Add concentrated nitric acid (70%, 8 ml) dropwise. It is critical to control the rate of addition to ensure the internal temperature of the reaction mixture does not exceed 55°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 15 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture onto ice (300 ml) to quench the reaction.
-
Extraction: Extract the aqueous mixture with methylene chloride (3 x volumes).
-
Washing: Combine the organic layers and wash them three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Recrystallize the resulting solid from a suitable solvent, such as isopropyl ether, to afford the purified product.[13]
Caption: Experimental workflow for a representative nitration reaction.
Spectroscopic Characterization
Publicly available, experimentally derived spectra for this compound are limited. However, a detailed prediction of its spectral features can be made based on its functional groups and analysis of similar compounds.
-
1H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two aromatic protons. These signals would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl group (-CH₃) would appear as a singlet or a small triplet (due to coupling with adjacent fluorine) in the upfield region (approx. 2.3-2.6 ppm).
-
13C NMR: The spectrum will display 7 distinct carbon signals. The carbons directly bonded to fluorine (C-2 and C-3) will show large coupling constants (¹JC-F), appearing as doublets. The signals for C-1, C-4, and C-5 will also be split due to smaller two- and three-bond C-F couplings.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. The most prominent and characteristic absorption bands are predicted below.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | ~1370 - 1340 |
| C-F | Stretch | ~1250 - 1100 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Methyl C-H | Stretch | ~2960 - 2850 |
Applications in Research and Development
Role as a Versatile Synthetic Intermediate
The true value of this compound lies in its utility as a chemical intermediate. Its activated aromatic ring allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, via SNAr reactions. This enables the construction of highly functionalized aromatic scaffolds that are precursors to a wide range of target molecules, including pharmaceuticals, agrochemicals, and specialty dyes.[14]
Significance in Drug Discovery and Medicinal Chemistry
Fluorinated organic compounds are of paramount importance in modern drug development.[2] The inclusion of fluorine atoms into a drug candidate can profoundly and beneficially alter its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[2]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein or enzyme.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
This compound serves as a valuable starting material for introducing a difluorinated aromatic moiety into a potential drug molecule. The nitro group itself can be readily reduced to an amine, providing a key functional handle for further elaboration and amide bond formation, a cornerstone of medicinal chemistry.
Safety, Handling, and Storage
As a nitroaromatic compound, this compound must be handled with appropriate precautions. All operations should be conducted by qualified personnel familiar with the potential hazards.
Table 4: GHS Hazard Information
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Data sourced from aggregated GHS information)[3]
Caption: Recommended workflow for safe handling and storage.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid creating dust or aerosols. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, sparks, and open flames.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation.
-
Fire: Use dry powder, carbon dioxide, or foam extinguishers. Hazardous combustion products may include carbon monoxide, nitrogen oxides, and hydrogen fluoride.
Conclusion
This compound is a specialized chemical intermediate with significant potential for advanced applications, particularly in the synthesis of novel pharmaceuticals and functional materials. While its physical properties are not extensively documented, its chemical reactivity is well-defined by the principles of nucleophilic aromatic substitution, driven by the strong activating effects of its nitro and fluoro substituents. For researchers and drug development professionals, this compound represents a valuable building block for introducing the difluorotoluene scaffold into complex molecular designs, leveraging the established benefits of fluorination in medicinal chemistry. Adherence to strict safety protocols is mandatory when handling this reactive and potentially hazardous compound.
References
- 1. Buy this compound | 932373-72-3 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. usbio.net [usbio.net]
- 6. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 7. 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 1-Fluoro-2-methyl-4-nitrobenzene | CAS#:455-88-9 | Chemsrc [chemsrc.com]
- 10. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
"2,3-Difluoro-1-methyl-4-nitrobenzene" reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2,3-Difluoro-1-methyl-4-nitrobenzene
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and materials science. Its unique substitution pattern—featuring a powerful electron-withdrawing nitro group, two electronegative fluorine atoms, and an electron-donating methyl group—creates a molecule with a distinct and highly predictable reactivity profile. This guide provides a comprehensive analysis of this profile, focusing on its dominant reaction pathway: Nucleophilic Aromatic Substitution (SNAr). We will delve into the underlying electronic effects governing its behavior, explore the regioselectivity of its reactions, provide validated experimental protocols, and discuss secondary reaction pathways. The primary utility of this molecule lies in its capacity to serve as a versatile building block, allowing for the strategic introduction of various nucleophiles to construct complex molecular architectures.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound (also known as 2,3-Difluoro-4-nitrotoluene) is an aromatic organic compound characterized by a benzene ring substituted with four different functional groups.[1] The strategic placement of these groups, particularly the strong electron-withdrawing nitro group positioned para to the methyl group and ortho/para to the two fluorine atoms, renders the aromatic ring highly electron-deficient.[1][2] This electronic characteristic is the cornerstone of its reactivity, making it an exceptionally potent substrate for nucleophilic attack. Its value in synthetic chemistry is analogous to other activated halogenated nitroaromatics, which serve as foundational scaffolds for functional materials and pharmaceutical agents.[3]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 932373-72-3 | [5] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][6] |
| Molecular Weight | 173.12 g/mol | [1][7] |
| Physical Form | Yellow to Orange to Brown Solid or Liquid | [5] |
| SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])F)F | [4] |
| InChIKey | DQKUCXAFYAIKFJ-UHFFFAOYSA-N | [4] |
Electronic Structure and its Influence on Reactivity
The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. In this compound, the interplay between the four groups creates a highly polarized system primed for specific transformations.
-
Nitro Group (-NO₂): This is the dominant activating group for nucleophilic substitution. As one of the most powerful electron-withdrawing groups, it depletes electron density from the aromatic ring through both a strong inductive effect (-I) and a profound resonance effect (-M). This resonance stabilization is most effective at the ortho and para positions relative to the nitro group.[2][8]
-
Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect further contributes to the electron-deficient nature of the ring. While halogens can donate electron density via resonance (+M), the inductive effect is dominant for fluorine. Crucially, in the context of SNAr, fluoride is an excellent leaving group.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. While it slightly counteracts the electron-withdrawing effects of the other substituents, its influence is minor compared to the powerful nitro group.
The collective impact of these groups, especially the nitro group, makes the aromatic ring a strong electrophile, thereby facilitating the addition of a nucleophile, which is the rate-determining step in SNAr reactions.[2]
The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism.
Mechanism and Regioselectivity
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This step is typically rate-limiting. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][8]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.
A critical question is which of the two fluorine atoms will be displaced. The key lies in the stability of the intermediate Meisenheimer complex.
-
Attack at C-3 (para to -NO₂): When a nucleophile attacks the C-3 position, the resulting negative charge can be delocalized onto the oxygen atoms of the para-nitro group through resonance. This provides substantial stabilization for the Meisenheimer complex.
-
Attack at C-2 (meta to -NO₂): If the attack occurs at the C-2 position, the negative charge cannot be directly delocalized onto the nitro group via resonance. The stabilization is therefore significantly less.
// Reactants sub [label=<
];
nu [label="Nu⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex
Negative charge delocalized onto the nitro group (stabilized)
];
// Product prod [label=<
];
f_minus [label="F⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Arrows and Labels sub -> meisenheimer [label="+ Nu⁻ (Attack at C-3)", fontcolor="#34A853"]; meisenheimer -> prod [label="- F⁻ (Elimination)", fontcolor="#EA4335"];
// Invisible nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];
sub -> dummy1 [style=invis]; prod -> dummy2 [style=invis];
{rank=same; sub; nu;} {rank=same; prod; f_minus;} }
Caption: SNAr mechanism showing preferential attack at C-3.
Synthetic Protocols and Applications
The SNAr reactivity of this compound makes it a valuable precursor for synthesizing a wide range of derivatives. Below are representative protocols for common transformations.
Protocol 1: Synthesis of an Aryl Amine Derivative
This protocol describes the reaction with a secondary amine, a common step in the synthesis of pharmaceutical intermediates.[2][3]
Objective: To synthesize 3-(morpholino)-2-fluoro-1-methyl-4-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and DMF.
-
Add potassium carbonate to the solution. This acts as a base to neutralize the HF formed in situ.
-
Add morpholine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol/water to obtain the pure product.
Causality: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base (K⁺) but not the anion (CO₃²⁻), enhancing the base's reactivity. Heating is required to overcome the activation energy of the initial nucleophilic attack.
Protocol 2: Synthesis of an Aryl Ether Derivative
Objective: To synthesize 3-(phenoxy)-2-fluoro-1-methyl-4-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. (Caution: H₂ gas evolution). Stir for 30 minutes at 0 °C to form the sodium phenoxide.
-
Add a solution of this compound in anhydrous THF dropwise to the phenoxide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Causality: Phenol is not nucleophilic enough to react directly. It must first be deprotonated by a strong base like NaH to form the much more nucleophilic phenoxide anion. Anhydrous conditions are essential as NaH reacts violently with water.
Secondary Reactivity: Reduction of the Nitro Group
While SNAr is the dominant pathway, the nitro group itself can be chemically transformed, most commonly via reduction to an aniline. This transformation fundamentally alters the electronic properties of the aromatic ring, converting the powerful electron-withdrawing nitro group into a potent electron-donating amine group.
Common reduction methods include:
-
Catalytic Hydrogenation: H₂, Pd/C in Ethanol or Ethyl Acetate.
-
Metal/Acid Reduction: SnCl₂ in HCl, or Fe/HCl.
The product of this reaction, 3-substituted-2-fluoro-4-methylaniline, is no longer activated for SNAr. Instead, the resulting amino group makes the ring highly activated towards electrophilic aromatic substitution and allows for a host of new synthetic transformations, such as diazotization or amide bond formation.
Caption: A sequential SNAr and reduction workflow.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate care in a well-ventilated fume hood.[1]
-
Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity Hazards: As a nitro aromatic compound, it can be reactive with strong reducing agents or bases, potentially posing an explosion hazard under certain conditions.[1]
Conclusion
The reactivity profile of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution. The powerful activating effect of the C-4 nitro group, combined with the presence of two fluorine leaving groups, makes it a highly valuable and regioselective electrophile. The preferential substitution at the C-3 position allows for the controlled and predictable introduction of a wide array of nucleophiles, establishing this compound as a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[2][9] Further transformation of the nitro group post-substitution opens up additional avenues for molecular diversification.
References
- 1. Buy this compound | 932373-72-3 [smolecule.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 932373-72-3 [sigmaaldrich.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. usbio.net [usbio.net]
- 8. youtube.com [youtube.com]
- 9. innospk.com [innospk.com]
The Strategic Utility of 2,3-Difluoro-1-methyl-4-nitrobenzene in Advanced Pharmaceutical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Within the arsenal of fluorinated building blocks, 2,3-Difluoro-1-methyl-4-nitrobenzene has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Synthetic Accessibility
This compound is a crystalline solid with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[2] Its structure is characterized by a toluene core substituted with two adjacent fluorine atoms and a nitro group para to the methyl group. This specific arrangement of substituents is crucial to its reactivity and utility in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [2] |
| Appearance | Yellow to Orange to Brown Solid or Liquid | |
| CAS Number | 932373-72-3 | [3] |
The synthesis of this compound is typically achieved through the direct nitration of 2,3-difluorotoluene.[4] This electrophilic aromatic substitution is a well-established transformation in organic chemistry.
Illustrative Synthetic Protocol: Nitration of 2,3-Difluorotoluene
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the nitration of fluorinated aromatic compounds.
Materials:
-
2,3-Difluorotoluene
-
Concentrated Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 2,3-difluorotoluene dropwise to the stirred mixture, ensuring the internal temperature remains between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Causality of Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products. The aqueous workup serves to remove the acid catalysts and quench the reaction, while the subsequent extractions and washes purify the product from residual acids and salts.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles. The fluorine atom at the 2-position, being ortho to the nitro group, is particularly activated and serves as an excellent leaving group. This selective reactivity allows for the regioselective introduction of a wide range of nucleophiles, forming a key C-N, C-O, or C-S bond in the construction of more complex molecules.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Application in the Synthesis of Kinase Inhibitors: A Strategic Approach
The unique reactivity profile of this compound makes it an ideal precursor for the synthesis of various kinase inhibitors. Many of these therapeutic agents feature a core heterocyclic structure linked to a substituted aniline moiety. The subsequent reduction of the nitro group to an amine provides a versatile handle for further functionalization, such as the formation of amide or urea linkages, which are common pharmacophoric elements in kinase inhibitors.
Hypothetical Workflow: Synthesis of a Pyrazolopyrimidine Core
Many Janus Kinase (JAK) inhibitors feature a pyrazolopyrimidine scaffold.[5][] The following workflow illustrates how this compound could be employed in the synthesis of a key intermediate for this class of compounds.
Caption: Plausible synthetic route to a JAK inhibitor scaffold utilizing this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group to an amine, yielding 4-amino-2,3-difluorotoluene. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a solution of ammonium chloride.
-
Heat the mixture to reflux.
-
Add a solution of this compound in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-2,3-difluorotoluene.
Step 2: Nucleophilic Aromatic Substitution with a Pyrazolopyrimidine Precursor
The newly formed aniline can then be used as a nucleophile in an SNAr reaction with a suitable pyrazolopyrimidine precursor, for example, a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
4-Amino-2,3-difluorotoluene
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
To a solution of 4-amino-2,3-difluorotoluene in n-butanol, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative and DIPEA.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrazolopyrimidine intermediate.
This intermediate can then be further functionalized to yield a variety of potent and selective JAK inhibitors.
Future Perspectives and Broader Applications
The utility of this compound extends beyond the synthesis of kinase inhibitors. Its unique reactivity makes it a valuable building block for the creation of a wide range of other pharmacologically active compounds and functional materials.
-
Agrochemicals: The incorporation of fluorinated moieties is a common strategy in the development of modern pesticides and herbicides. The difluorinated toluene core of this compound can serve as a scaffold for new agrochemical candidates.
-
Materials Science: The electron-deficient nature of the aromatic ring suggests potential applications in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Other Therapeutic Areas: The substituted aniline derivatives obtained from this compound can be used as key intermediates in the synthesis of drugs targeting a wide range of diseases, including infectious diseases, inflammatory disorders, and neurodegenerative conditions.
Conclusion
This compound is a versatile and strategically important building block for modern organic synthesis. Its key value lies in the predictable and regioselective reactivity of its aromatic ring, which is highly activated towards nucleophilic aromatic substitution. This allows for the efficient and controlled introduction of a wide variety of functional groups, making it an ideal precursor for the synthesis of complex molecular architectures, particularly in the field of drug discovery. The illustrative synthetic pathways outlined in this guide highlight its potential in the development of next-generation kinase inhibitors and other targeted therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to increase.
References
- 1. "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger [commons.lib.jmu.edu]
- 2. usbio.net [usbio.net]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,3-Difluoro-1-methyl-4-nitrobenzene
Introduction: The Strategic Importance of 2,3-Difluoro-1-methyl-4-nitrobenzene in Medicinal Chemistry and Materials Science
This compound, also known as 2,3-difluoro-4-nitrotoluene, is a versatile chemical intermediate of significant interest to researchers in drug development and materials science.[1][2] Its unique substitution pattern—a methyl group and two adjacent fluorine atoms on a nitro-activated aromatic ring—provides a powerful scaffold for the synthesis of a diverse array of complex molecules. The strong electron-withdrawing nature of the nitro group, positioned para to the methyl group, activates the ortho- and meta-positioned fluorine atoms for nucleophilic aromatic substitution (SNAr).[3] This reactivity, coupled with the potential for subsequent reduction of the nitro group, opens a gateway to a wide range of functionalized aniline derivatives, which are privileged structures in numerous biologically active compounds.
These application notes provide a comprehensive guide to the derivatization of this compound, focusing on the underlying principles of its reactivity and offering detailed, field-proven protocols for key transformations.
Core Synthetic Strategies and Mechanistic Considerations
The derivatization of this compound primarily revolves around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): This is the cornerstone of derivatization for this molecule. The electron-deficient aromatic ring is susceptible to attack by nucleophiles, leading to the displacement of one of the fluorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is significantly enhanced by the presence of the electron-withdrawing nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (aniline). This transformation is pivotal as it introduces a new reactive site for a plethora of subsequent chemical modifications, including amide bond formation, diazotization, and the construction of heterocyclic rings.
A critical aspect of SNAr on this compound is the regioselectivity of the nucleophilic attack. The two fluorine atoms at the C-2 and C-3 positions are electronically distinct, and their relative reactivity dictates the structure of the resulting product. The fluorine atom at the 2-position is ortho to the activating nitro group, while the fluorine at the 3-position is meta. Generally, in nucleophilic aromatic substitution, activating groups exert a stronger influence on the ortho and para positions. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-2 position.
Experimental Protocols
PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Protocol 1.1: Synthesis of 2-(Morpholin-4-yl)-3-fluoro-1-methyl-4-nitrobenzene
This protocol details the regioselective substitution of the C-2 fluorine atom with morpholine, a common secondary amine used in pharmaceutical synthesis.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and facilitates the formation of the charged Meisenheimer intermediate.
-
Base: Potassium carbonate (K2CO3) is a mild inorganic base used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature (80-100 °C) is employed to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 2-(morpholin-4-yl)-3-fluoro-1-methyl-4-nitrobenzene.
Expected Yield and Characterization:
| Product | Expected Yield | Melting Point | 1H NMR | 19F NMR |
| 2-(Morpholin-4-yl)-3-fluoro-1-methyl-4-nitrobenzene | 85-95% | 110-112 °C | Consistent with structure | Consistent with structure |
Protocol 1.2: Synthesis of 2-Methoxy-3-fluoro-1-methyl-4-nitrobenzene
This protocol describes the substitution of the C-2 fluorine with a methoxy group using sodium methoxide.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide is a strong nucleophile that readily attacks the electron-deficient aromatic ring.
-
Solvent: Anhydrous methanol serves as both the solvent and the source of the methoxide nucleophile in equilibrium with sodium methoxide.
-
Temperature: The reaction is typically run at the reflux temperature of methanol to ensure a sufficient reaction rate.
Step-by-Step Methodology:
-
To a solution of sodium methoxide (1.5 eq) in anhydrous methanol, add this compound (1.0 eq) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize it with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Yield and Characterization:
| Product | Expected Yield | Physical State | 1H NMR | 19F NMR |
| 2-Methoxy-3-fluoro-1-methyl-4-nitrobenzene | 75-85% | Yellow solid | Consistent with structure | Consistent with structure |
PART 2: Reduction of the Nitro Group
Protocol 2.1: Synthesis of 2,3-Difluoro-4-methylaniline
This protocol outlines the reduction of the nitro group to an aniline using catalytic hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.
-
Hydrogen Source: Hydrogen gas is the reducing agent.
-
Solvent: Ethanol is a suitable solvent that dissolves the starting material and is inert under the reaction conditions.
Step-by-Step Methodology:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-difluoro-4-methylaniline.
-
The product can be purified by distillation or column chromatography if necessary.
Expected Yield and Characterization:
| Product | Expected Yield | Physical State | 1H NMR | 19F NMR |
| 2,3-Difluoro-4-methylaniline | >95% | Colorless oil | Consistent with structure | Consistent with structure |
Visualization of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Conclusion and Future Perspectives
The protocols outlined in these application notes provide a robust foundation for the synthesis of a variety of derivatives from this compound. The predictable regioselectivity of nucleophilic aromatic substitution, favoring the C-2 position, allows for the controlled introduction of diverse functionalities. Subsequent reduction of the nitro group to an aniline further expands the synthetic possibilities. These derivatives are valuable building blocks for the discovery of new pharmaceuticals and advanced materials, and the methodologies described herein can be readily adapted for the synthesis of compound libraries for high-throughput screening.
References
Application Notes and Protocols for 2,3-Difluoro-1-methyl-4-nitrobenzene in Synthetic Chemistry
Introduction
2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3) is a versatile substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its chemical structure, featuring a nitro group para to a methyl group and two ortho fluorine atoms, makes it a valuable intermediate for the synthesis of complex molecules.[4] The electron-withdrawing nature of the nitro group and the fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into an amino group, providing a key functional handle for further molecular elaboration.[5][6]
This guide provides an in-depth exploration of the reaction conditions for two primary transformations of this compound: nucleophilic aromatic substitution and the reduction of the nitro group. These reactions are fundamental to its application as a building block in the synthesis of novel therapeutic agents, particularly in the development of new antibacterial compounds.[4][7]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 932373-72-3 | [1][2][3] |
| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.12 g/mol | [1] |
| Physical Form | Yellow to Orange to Brown Solid or Liquid | [3] |
| Storage Temperature | Room Temperature or -20°C for long-term storage | [3][8] |
Safety and Handling: this compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1] As with other nitroaromatic compounds, it can be reactive with strong reducing agents or bases.[4] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Applications in Synthetic Chemistry
The reactivity of this compound is dominated by two key transformations that are widely exploited in multi-step syntheses:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated by the strongly electron-withdrawing nitro group, making them excellent leaving groups in SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles.[6]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline, providing a versatile amino functional group for subsequent reactions such as amide bond formation, diazotization, or further substitution reactions.[5]
These two reaction pathways are often employed sequentially in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds on aromatic rings. In the case of this compound, the fluorine atom at the 2-position is particularly activated for substitution due to the ortho and para positioning of the electron-withdrawing nitro group.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] First, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the second, typically fast step, the fluoride ion is eliminated, restoring the aromaticity of the ring. The high electronegativity of fluorine makes the attached carbon highly electrophilic and also makes fluoride a good leaving group in this context.[9]
Caption: Generalized workflow for the SNAr reaction.
Protocol 1: SNAr with a Secondary Amine (e.g., Piperazine derivative)
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as a piperazine derivative. This type of reaction is crucial in the synthesis of many pharmaceutical agents.
Materials:
-
This compound
-
Substituted piperazine (e.g., 1-methylpiperazine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted piperazine (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at a temperature between 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Data Summary for Analogous SNAr Reactions:
| Aromatic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | Piperidine | K₂CO₃ | DMF | 80 | 95 | [10] |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | Morpholine | Et₃N | DMSO | 90 | 92 | [10] |
| 4-Chloronitrobenzene | 1-Methylpiperazine | K₂CO₃ | DMF | 20 | 98 | [11] |
Part 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting 2,3-difluoro-4-methylaniline is a key precursor for the synthesis of various bioactive molecules.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Teraryl Oxazolidinone Compound (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate as a Novel Antimicrobial Agent with Enhanced Safety Profile and Efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 932373-72-3 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 2,3-Difluoro-1-methyl-4-nitrobenzene in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth analysis of the synthetic utility of 2,3-Difluoro-1-methyl-4-nitrobenzene, a key fluorinated nitroaromatic intermediate, in the development of modern agrochemicals. We will explore its strategic importance, focusing on the synthesis of the novel succinate dehydrogenase inhibitor (SDHI) fungicide, Isoflucypram. This document details the underlying chemical principles, step-by-step synthesis protocols, and the causality behind experimental choices, offering valuable insights for researchers and professionals in agrochemical research and development.
Introduction: The Significance of Fluorinated Building Blocks in Agrochemicals
The introduction of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern crop protection science.[1] Fluorination can significantly enhance the efficacy, metabolic stability, and target specificity of pesticides.[2][3] Difluoronitrobenzene derivatives, in particular, are versatile building blocks due to the unique reactivity conferred by the electron-withdrawing nitro group and the fluorine substituents.[2][4] These features make them ideal precursors for a wide range of complex molecules, including herbicides, fungicides, and insecticides.[4]
This compound (1) is a prime example of such a strategic intermediate.[5] Its chemical architecture offers a precise arrangement of functional groups that can be sequentially modified to construct sophisticated agrochemical molecules. The primary synthetic transformations hinge on two key reactive sites: the nitro group, which can be readily reduced to a versatile aniline, and the activated aromatic ring, which is amenable to nucleophilic substitution.
This guide will focus on a key application of this compound: its role as a precursor in the synthesis of Isoflucypram, a next-generation SDHI fungicide developed by Bayer.[6]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of the starting material is paramount for safe handling and successful synthesis.
| Property | Value | Reference |
| CAS Number | 932373-72-3 | [7] |
| Molecular Formula | C₇H₅F₂NO₂ | [7] |
| Molecular Weight | 173.12 g/mol | [7] |
| Appearance | Solid (form may vary) | |
| IUPAC Name | This compound | [7] |
Synthetic Pathway to Isoflucypram: A Detailed Overview
The synthesis of Isoflucypram from this compound is a multi-step process that masterfully utilizes the inherent reactivity of the starting material. The overall strategy involves the initial reduction of the nitro group to form a key aniline intermediate, followed by the construction of the complex N-cyclopropyl-N-benzylamide side chain.
References
- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]
- 4. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: 2,3-Difluoro-1-methyl-4-nitrobenzene as a Versatile Building Block in Materials Science
Introduction: 2,3-Difluoro-1-methyl-4-nitrobenzene is an aromatic compound featuring a unique substitution pattern that makes it a promising, albeit specialized, building block for the synthesis of advanced materials. The presence of two fluorine atoms activated by a strong electron-withdrawing nitro group predestines this molecule for facile nucleophilic aromatic substitution (SNAr) reactions. This, combined with the potential for chemical transformation of the nitro group, opens avenues for its incorporation into a variety of high-performance polymers and functional organic molecules. These application notes provide an in-depth guide for researchers, materials scientists, and professionals in drug development on the potential uses of this versatile molecule, complete with detailed, field-proven-inspired protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 932373-72-3 | [1][2] |
| Molecular Formula | C7H5F2NO2 | [1][2] |
| Molecular Weight | 173.12 g/mol | [1][3] |
| Physical Form | Yellow to Orange to Brown Solid or Liquid | |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature / -20°C for long-term | [1] |
Core Reactivity and Mechanistic Rationale
The utility of this compound in materials synthesis is primarily dictated by two key reactive sites: the fluorine atoms and the nitro group.
-
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bonds: The benzene ring is rendered electron-deficient by the powerful electron-withdrawing effect of the para-nitro group. This significantly activates the ortho- and meta-positioned fluorine atoms, making them excellent leaving groups in SNAr reactions. This type of reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex as an intermediate. The high electronegativity of fluorine often makes it a better leaving group than other halogens in SNAr reactions, leading to high reaction rates and yields.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (NH2) using a variety of established methods, such as catalytic hydrogenation or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental as it converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group. This resulting aniline derivative can then serve as a monomer in the synthesis of other classes of polymers, such as polyimides.
Below is a diagram illustrating the key mechanistic pathway for the SNAr reaction.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.
Application Protocol 1: Synthesis of a High-Performance Poly(aryl ether) via SNAr Polymerization
While specific literature on the use of this compound in polymerization is nascent, its structural analogy to monomers used in the synthesis of poly(ether ether ketone) (PEEK) allows for the development of a robust, scientifically-grounded protocol. The following is a detailed, albeit prospective, procedure for the synthesis of a novel poly(aryl ether) with a pendent methyl group.
Objective:
To synthesize a high-performance thermoplastic by reacting this compound with a bisphenol monomer, such as Bisphenol A, via a nucleophilic aromatic substitution step-growth polymerization.
Reaction Scheme:
Caption: Proposed synthesis of a novel poly(aryl ether) from this compound.
Materials and Equipment:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.10 eq, finely ground and dried)
-
Diphenyl sulfone (solvent)
-
Toluene (for azeotropic removal of water)
-
Methanol (for precipitation)
-
Acetone (for washing)
-
Three-neck round-bottom flask with mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
Step-by-Step Protocol:
-
Reactor Setup: In a flame-dried three-neck flask, add this compound, Bisphenol A, anhydrous potassium carbonate, and diphenyl sulfone. The amount of diphenyl sulfone should be sufficient to create a 20-30% (w/w) solution of the monomers. Add toluene to approximately 10% of the diphenyl sulfone volume.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet. Purge the system with dry nitrogen for at least 30 minutes.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene will reflux and azeotropically remove any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours, or until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200 °C. Maintain this temperature for 1-2 hours.
-
Chain Growth: Gradually increase the temperature to 280-300 °C. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow. Maintain this temperature for 4-8 hours, monitoring the viscosity as an indicator of polymerization progress.
-
Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 150 °C and pour the viscous solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Break up the solid polymer and collect it by filtration.
-
Wash the polymer powder extensively with hot deionized water to remove inorganic salts, followed by washing with acetone to remove any remaining solvent and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
-
Expected Characterization:
-
FT-IR: Appearance of a strong aryl ether stretch (around 1240 cm⁻¹). Disappearance of the broad O-H stretch from Bisphenol A.
-
NMR (¹H and ¹⁹F): Analysis of the aromatic signals to confirm the new ether linkages and disappearance of the fluorine signals corresponding to the starting material.
-
Thermal Analysis (DSC/TGA): Determination of the glass transition temperature (Tg) and thermal decomposition temperature to assess the polymer's thermal stability.
Application Protocol 2: Synthesis of a Novel Diamine Monomer for Polyimides
The chemical reduction of the nitro group in this compound provides a pathway to a novel aromatic diamine, which can then be used in the synthesis of high-performance polymers like polyimides.
Objective:
To synthesize 3,4-Difluoro-2-methylaniline and subsequently propose its use in the synthesis of a novel polyimide.
Part A: Reduction of the Nitro Group
Caption: Reduction of this compound to 3,4-Difluoro-2-methylaniline.
Materials and Equipment:
-
This compound
-
Tin (Sn) powder or granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser and magnetic stirrer.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound in ethanol. Add tin powder (2.5-3.0 eq).
-
Acid Addition: Slowly add concentrated HCl to the stirred suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,4-Difluoro-2-methylaniline, which can be further purified by distillation or column chromatography.
-
Part B: Proposed Polyimide Synthesis
The resulting diamine, 3,4-Difluoro-2-methylaniline, can be polymerized with various aromatic dianhydrides (e.g., pyromellitic dianhydride, PMDA) using a standard two-step polycondensation method to form a novel polyimide.[4][5]
Caption: General workflow for the synthesis of a polyimide from the derived diamine.
This two-step process typically involves the formation of a soluble poly(amic acid) precursor in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), followed by thermal or chemical cyclodehydration to yield the final, robust polyimide.[6] The incorporation of fluorine atoms and a methyl group into the polymer backbone is expected to enhance solubility, thermal stability, and dielectric properties.
Safety and Handling
This compound is a hazardous substance.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[7][8]
Conclusion
This compound represents a building block with significant potential for the creation of novel high-performance materials. Its activated difluoro-nitroaromatic system is primed for SNAr chemistry, enabling the synthesis of unique poly(aryl ether)s. Furthermore, the straightforward conversion of its nitro group to an amine opens the door to other important polymer families like polyimides. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore and unlock the full potential of this versatile molecule in materials science.
References
- 1. usbio.net [usbio.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
"2,3-Difluoro-1-methyl-4-nitrobenzene" reaction mechanism studies
An In-Depth Guide to the Reaction Mechanisms of 2,3-Difluoro-1-methyl-4-nitrobenzene: Applications and Protocols
Introduction: The Synthetic Versatility of a Key Building Block
This compound, also known as 2,3-difluoro-4-nitrotoluene, is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern—featuring two activating fluorine atoms, a powerful electron-withdrawing nitro group, and a methyl group—renders it a versatile scaffold for constructing pharmaceutical agents, agrochemicals, and advanced materials.[1][4] The strategic placement of these groups dictates the molecule's reactivity, primarily governed by nucleophilic aromatic substitution (SNAr) pathways, with potential for further transformations through palladium-catalyzed cross-coupling reactions and modifications of the nitro and methyl groups.
This guide provides a detailed examination of the core reaction mechanisms of this compound, offering both in-depth mechanistic explanations and practical, field-tested protocols for researchers, scientists, and professionals in drug development.
Part 1: The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a typical SN2 or SN1 reaction; instead, it proceeds via a distinct addition-elimination mechanism.[5] The aromatic ring, typically nucleophilic, becomes highly electrophilic and susceptible to attack by nucleophiles due to the powerful activating effects of its substituents.[6][7]
Mechanistic Principles: Why the SNAr Reaction is Favored
Several factors synergize to make this molecule an excellent substrate for SNAr reactions:
-
Activation by the Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[8][9][10] It reduces the electron density of the aromatic π-system, making the ring carbons more electrophilic. Crucially, its position para to the fluorine at C-3 and ortho to the fluorine at C-2 allows it to stabilize the negatively charged intermediate through resonance.[7][9]
-
The Role of Fluorine: In the context of SNAr, fluorine's high electronegativity inductively withdraws electron density, further enhancing the electrophilicity of the carbon to which it is attached. Contrary to its role in aliphatic substitutions, fluoride is an excellent leaving group in SNAr reactions. This "element effect" often follows the reactivity order F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electronegativity of the halogen, rather than the breaking of the carbon-halogen bond.[6][9]
-
Formation of the Meisenheimer Complex: The SNAr mechanism proceeds through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The nucleophile attacks the carbon bearing a leaving group, temporarily breaking the ring's aromaticity. The resulting negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the key driving force for the reaction.[5][7]
Caption: SNAr Mechanism via Meisenheimer Complex.
Regioselectivity: Which Fluorine is Displaced?
In this compound, both fluorine atoms are activated by the nitro group (one ortho, one para). Generally, substitution occurs preferentially at the position para to the nitro group (C-3) due to superior resonance stabilization and potentially less steric hindrance compared to the C-2 position, which is flanked by both a fluorine and a methyl group. However, reaction conditions and the nature of the nucleophile can influence this selectivity.
Application Protocol: SNAr Amination
This protocol details a general procedure for the reaction of this compound with an amine nucleophile, a common transformation for building drug-like molecules.
Objective: To synthesize an N-aryl product via nucleophilic aromatic substitution.
Materials & Equipment:
-
This compound
-
Amine nucleophile (e.g., Morpholine, Pyrrolidine, Butylamine) (1.1 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol (EtOH), or Acetonitrile (MeCN))
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration). Add the amine nucleophile (1.1 eq) followed by the base (e.g., Et₃N, 1.5 eq).
-
Causality Note: A base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion. For less nucleophilic amines, a stronger, non-nucleophilic base may be beneficial.
-
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to the desired temperature (see table below). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: Heating provides the necessary activation energy for the initial nucleophilic attack. Polar aprotic solvents like DMSO often accelerate SNAr reactions by solvating the cation of the base, leaving the anion more "naked" and reactive, thus allowing for lower reaction temperatures.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a large volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate or Dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to obtain the pure substituted product.
Table 1: Representative SNAr Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Morpholine | K₂CO₃ | DMSO | 80 - 100 | 4 - 8 | > 90% |
| Butylamine | Et₃N | EtOH | Reflux (78°C) | 12 - 18 | 70 - 85% |
| Thiophenol | Na₂CO₃ | EtOH | Reflux (78°C) | 6 - 12 | > 85% |
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
While SNAr reactions are excellent for introducing heteroatoms, forming new carbon-carbon bonds often requires transition-metal catalysis. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, coupling an organoboron species with an organic halide.[11][12][13]
Mechanistic Principles
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Although activating a C-F bond for Suzuki coupling is challenging, it is feasible under specific conditions, especially with electron-deficient arenes.[14] More commonly, the reaction targets a more reactive C-Br or C-I bond, which could be installed on the ring if desired. Recent advances have even shown that the nitro group itself can be displaced in some cross-coupling reactions.[15]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl fluoride, forming an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Application Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl product from this compound.
Materials & Equipment:
-
This compound (or its more reactive bromo/iodo derivative)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene)
-
Schlenk flask or sealed reaction vial, inert gas line (Argon or Nitrogen)
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask or reaction vial and purge it thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Causality Note: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. Maintaining an inert atmosphere throughout the reaction is critical for success.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 eq), arylboronic acid (1.5 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The solvent must be degassed beforehand by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous phase with Ethyl Acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography as described in the SNAr protocol.
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temperature (°C) |
| Fluoroarene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 - 110 |
| Bromoarene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
| Iodoarene | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 |
Conclusion
This compound is a privileged scaffold whose reactivity is dominated by the SNAr mechanism, enabling the facile introduction of a wide range of nucleophiles. The strong activation provided by the nitro group and the excellent leaving group ability of fluoride make these reactions efficient and predictable. For more complex carbon-skeleton construction, modern cross-coupling methodologies like the Suzuki-Miyaura reaction provide a powerful complementary tool. A thorough understanding of these mechanistic principles allows researchers to strategically employ this building block in the rational design and synthesis of novel, high-value molecules.
References
- 1. Buy this compound | 932373-72-3 [smolecule.com]
- 2. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. fishersci.se [fishersci.se]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene
Abstract: This document provides a comprehensive guide for the laboratory scale-up synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3), a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the electrophilic aromatic nitration of 2,3-difluorotoluene using a mixed acid (nitric and sulfuric acid) approach. Emphasis is placed on understanding the reaction mechanism, regioselectivity, and critical safety protocols essential for managing this highly exothermic and hazardous process. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, data analysis, and process safety management to ensure a reproducible and safe synthesis at the multi-gram scale.
Introduction and Reaction Principle
This compound is a fluorinated aromatic compound whose structural motifs are of high interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis described herein is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[1]
The nitration of 2,3-difluorotoluene is achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to generate the potent electrophile, the nitronium ion (NO₂⁺).[2][3] This ion is then attacked by the electron-rich aromatic ring of the substrate.
Mechanism and Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the nitration. The substituents on the 2,3-difluorotoluene ring direct the incoming electrophile:
-
Methyl Group (-CH₃): An activating group that directs electrophiles to the ortho and para positions (C2, C4, C6).
-
Fluorine Atoms (-F): Deactivating groups that also direct ortho and para (C2-F directs to C1, C3, C5; C3-F directs to C2, C4, C6).
The activating methyl group has the most profound influence on the reaction's regiochemistry, making the positions para (C4) and ortho (C6) to it the most electron-rich. The directing effect of the C3-fluorine atom also reinforces substitution at the C4 and C6 positions. Between these two, the C4 position is sterically less hindered than the C6 position, which is flanked by the methyl group. Consequently, the major product of the mono-nitration is this compound.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Critical Safety Considerations for Scale-Up
Aromatic nitration with mixed acid is one of the most hazardous reactions commonly performed in a laboratory. A failure to appreciate and control these hazards can lead to violent, runaway reactions.[4]
-
Extreme Corrosivity: Mixed nitric and sulfuric acid is highly corrosive and will cause severe, deep tissue burns on contact.[5][6] Inhalation of vapors can cause fatal lung damage, with symptoms potentially delayed for hours.[5]
-
High Exothermicity & Thermal Runaway: The reaction generates a significant amount of heat.[7] If this heat is not dissipated effectively, the reaction rate can increase uncontrollably, leading to a thermal runaway. This can cause the reaction to boil over, decompose violently, or even explode.[4][8]
-
Strong Oxidizing Agent: Mixed acid is a powerful oxidizer and can react violently or explosively with organic materials, including solvents, greases, and clothing.[5][6][9]
-
Product Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically, particularly in the presence of impurities like residual acid.[4][8]
Engineering Controls and Personal Protective Equipment (PPE)
-
Execution Location: All operations must be conducted inside a certified chemical fume hood with a blast shield.
-
Equipment: Use acid-resistant materials for all equipment. For scale-up, a jacketed reactor with overhead stirring and an external cooling circulator is strongly recommended for precise temperature control.
-
Personal Protective Equipment (PPE): This is mandatory and non-negotiable.[7]
-
Eye/Face Protection: Safety goggles and a full-face shield.
-
Hand Protection: Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Have a second pair ready.
-
Body Protection: A flame-retardant, chemical-resistant lab coat or an acid suit.[9] Ensure full coverage of skin.
-
Caption: Safety Workflow for Controlled Nitration.
Materials and Equipment
Reagent Data
| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity (for ~25 g scale) | Notes |
| 2,3-Difluorotoluene | 128.13 | 1.0 | 20.0 g (17.5 mL) | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 3.0 | 48.0 g (26.1 mL) | Catalyst & Dehydrating Agent |
| Nitric Acid (70%) | 63.01 | 1.2 | 13.0 g (9.2 mL) | Nitrating Agent |
| Dichloromethane (DCM) | 84.93 | - | ~300 mL | Extraction Solvent |
| Sat. Sodium Bicarbonate | 84.01 | - | ~150 mL | Neutralizing Wash |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | Drying Agent |
| Crushed Ice | - | - | ~500 g | Quenching |
Equipment List
-
1 L three-necked round-bottom flask
-
Mechanical overhead stirrer and paddle
-
Digital thermometer with probe
-
250 mL pressure-equalizing dropping funnel
-
Large cooling bath (ice/salt or circulator)
-
1 L separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup
Detailed Experimental Protocol
This protocol is designed for a ~25 g theoretical yield. Adjust quantities as needed, but always recalculate safety parameters.
Preparation of the Nitrating Mixture
-
Assemble the 1 L three-necked flask with the overhead stirrer and thermometer. Place it securely in the cooling bath.
-
Charge the flask with concentrated sulfuric acid (26.1 mL).
-
Begin stirring and cool the acid to below 0 °C. An ice/salt bath is effective.
-
CRITICAL STEP: Using the dropping funnel, add the concentrated nitric acid (9.2 mL) dropwise to the cold, stirred sulfuric acid. The rate of addition must be slow enough to maintain the internal temperature below 10 °C at all times.[10] This addition is exothermic.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for 15 minutes.
Nitration Reaction
-
Ensure the nitrating mixture is stable at 0-5 °C.
-
CRITICAL STEP: Add 2,3-difluorotoluene (17.5 mL) to the dropping funnel. Add it dropwise to the cold, vigorously stirred nitrating mixture.
-
The internal temperature must be maintained between 0-10 °C .[10] The reaction is highly exothermic; be prepared to slow or stop the addition if the temperature rises rapidly. The addition should take approximately 45-60 minutes.
-
After the addition is complete, continue stirring the mixture in the cold bath for an additional 30-60 minutes.
Reaction Monitoring
-
Progress can be monitored by taking a small aliquot, quenching it in ice water, extracting with DCM, and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The disappearance of the starting material indicates completion.
Work-up and Isolation
-
Prepare a 2 L beaker containing ~500 g of crushed ice and a stir bar.
-
CRITICAL STEP: Very slowly and carefully, pour the cold reaction mixture onto the stirred ice. This quenching process is highly exothermic and will generate fumes. Perform this in the back of the fume hood.
-
A pale yellow solid/oil should precipitate. Allow the ice to melt completely while stirring.
-
Transfer the entire mixture to the 1 L separatory funnel.
-
Extract the aqueous phase with dichloromethane (1 x 150 mL, then 2 x 75 mL).[10]
-
Combine the organic layers. Wash sequentially with:
-
100 mL of deionized water
-
100 mL of saturated sodium bicarbonate solution (Vent the funnel frequently to release CO₂ gas!)[10]
-
100 mL of brine
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator to yield the crude product.
Purification
-
The crude product, a yellow oil or low-melting solid, can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol or methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the product under vacuum.
Caption: Step-by-Step Experimental Workflow.
Characterization and Quality Control
Expected Outcome
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₇H₅F₂NO₂[11] |
| Molecular Weight | 173.12 g/mol [11] |
| Yield | 75-85% (after purification) |
| Melting Point | TBD (literature value not readily available) |
| Purity (GC/HPLC) | >98% |
Analytical Methods
-
GC-MS: To confirm the mass of the product (m/z = 173.03) and assess purity.
-
¹H NMR (CDCl₃): Expect signals for the methyl group (singlet or triplet due to F-coupling) and two aromatic protons (doublets or multiplets).
-
¹⁹F NMR (CDCl₃): Expect two distinct signals for the non-equivalent fluorine atoms.
-
¹³C NMR (CDCl₃): Expect 7 distinct carbon signals.
Analytical methods for nitroaromatic compounds often involve GC or HPLC.[12]
Waste Management
The safe disposal of waste from this reaction is critical.
-
Acidic Aqueous Waste: The aqueous layer from the workup is highly acidic and contains residual nitrates. It must be neutralized carefully and slowly in a large, stirred, and cooled container by adding a base such as sodium carbonate or calcium hydroxide.
-
Organic Waste: All organic filtrates and solvents should be collected in a designated halogenated waste container for proper disposal.
-
The nitration process generates waste that can be hazardous to the environment and may require specialized treatment to reduce toxicity.[13]
References
- 1. cerritos.edu [cerritos.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. icheme.org [icheme.org]
- 9. dynonobel.com [dynonobel.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Notes on Environmental Concerns of Nitration [unacademy.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene
Welcome to the technical support resource for the synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. My insights are drawn from established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.
The synthesis of this compound is primarily achieved through the electrophilic aromatic nitration of 2,3-difluorotoluene. While the reaction appears straightforward, achieving high yield and regioselectivity requires careful control over several critical parameters. The presence of multiple substituents on the aromatic ring—an activating methyl group and two deactivating fluoro groups—creates a nuanced electronic environment that can lead to the formation of undesired isomers and other side products.
This document provides a structured troubleshooting guide in a Q&A format, detailed experimental protocols, and answers to frequently asked questions to address the specific issues you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the nitration of 2,3-difluorotoluene.
Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and their corresponding solutions.
-
Cause A: Incomplete Reaction The reaction may not have proceeded to completion, leaving a significant amount of the starting material, 2,3-difluorotoluene, unreacted.
-
Solution: Implement reaction monitoring. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction should only be quenched after the starting material spot has disappeared or its concentration has stabilized.
-
-
Cause B: Suboptimal Reaction Temperature Nitration is a highly exothermic reaction.[1] Poor temperature control can lead to the formation of dinitrated byproducts or oxidative degradation of the starting material and product.
-
Solution: Maintain strict temperature control. The reaction should be performed in an ice bath or with a cryostat to maintain an internal temperature between 0°C and 10°C, especially during the addition of the nitrating mixture or the substrate.[1] Slow, dropwise addition is crucial to prevent temperature spikes.
-
-
Cause C: Unfavorable Regioselectivity (Isomer Formation) The directing effects of the methyl group (ortho, para-directing, activating) and the fluorine atoms (ortho, para-directing, deactivating) can lead to the formation of multiple nitro isomers, reducing the yield of the desired 4-nitro product.[2] The primary isomers of concern are 2,3-difluoro-1-methyl-5-nitrobenzene and 2,3-difluoro-1-methyl-6-nitrobenzene.
-
Solution: Optimizing reaction conditions can favor the desired isomer. Lower reaction temperatures often enhance selectivity. Additionally, the choice of nitrating agent can be critical. While mixed acid (HNO₃/H₂SO₄) is standard, alternative systems or solid acid catalysts have been shown to improve regioselectivity in similar nitrations.[3][4]
-
-
Cause D: Product Loss During Workup Significant product can be lost during the quenching, extraction, and washing steps if not performed correctly.
-
Solution: Ensure a meticulous workup procedure.
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to dissipate heat and precipitate the crude product.
-
Extraction: Use an appropriate organic solvent like dichloromethane or ethyl acetate for extraction. Perform at least three extractions to ensure complete recovery of the product from the aqueous phase.[5]
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids, and finally with brine to aid in phase separation.[1] Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ gas.[6]
-
-
Q2: I'm observing multiple product spots on my TLC/peaks in my GC analysis. How can I minimize isomer formation?
A2: This is a classic regioselectivity challenge. The electronic effects of the substituents on 2,3-difluorotoluene direct the incoming electrophile (NO₂⁺) to several positions.
-
Mechanistic Insight: The methyl group strongly directs to positions 4 (para) and 6 (ortho). The fluorine at position 2 directs to positions 3 (already substituted), 1 (already substituted), and primarily 6 (para). The fluorine at position 3 directs to positions 2 (already substituted), 4 (ortho), and 5 (para). The combination of these effects, along with steric hindrance at position 6 (flanked by CH₃ and F), generally favors substitution at position 4. However, substitution at positions 5 and 6 can still occur.
-
Optimization Strategies:
-
Temperature: As stated before, lower temperatures (e.g., 0-5°C) can provide the kinetic control needed to favor the formation of the most stable transition state, often leading to the desired 4-nitro isomer.
-
Solvent: The choice of solvent can influence isomer distribution. While the reaction is often run in excess sulfuric acid, using a co-solvent like dichloromethane might alter the solvation of the intermediate carbocation, thereby affecting the product ratio.[7]
-
Purification: If isomer formation is unavoidable, a robust purification strategy is essential. High-performance column chromatography with a shallow solvent gradient is often required to separate isomers with similar polarities. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl ether) can also be effective if the desired isomer is a solid and crystallizes preferentially.[5]
-
Q3: The reaction is proceeding too vigorously and is difficult to control. What should I do?
A3: An uncontrolled, highly exothermic reaction is a significant safety hazard and detrimental to yield. This is typically caused by adding the reagents too quickly.
-
Solution: Controlled Reagent Addition
-
Mode of Addition: There are two primary modes: adding the nitrating mixture to the substrate or adding the substrate to the nitrating mixture. Adding the substrate dropwise to the pre-chilled nitrating mixture is often preferred as it keeps the concentration of the unreacted substrate low, minimizing the risk of runaway reactions and dinitration.
-
Rate of Addition: Use a pressure-equalizing dropping funnel to add the reagent drop by drop. Monitor the internal temperature closely and pause the addition if it rises above the set limit (e.g., 10°C).
-
Stirring: Ensure efficient and vigorous stirring throughout the reaction to promote heat transfer to the cooling bath and maintain a homogenous mixture.
-
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental mechanism of this synthesis?
-
A: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2,3-difluorotoluene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base (like H₂O or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.[6][8]
-
-
Q: Why is sulfuric acid necessary? Can I use only nitric acid?
-
A: Sulfuric acid serves two critical roles. First, as a stronger acid than nitric acid, it facilitates the formation of the essential nitronium ion electrophile.[6] Second, it acts as a dehydrating agent, sequestering the water molecule produced during the reaction. This is crucial because water can act as a nucleophile and inhibit the reaction, thus its removal drives the equilibrium towards the products. Using nitric acid alone is generally ineffective for nitrating deactivated or moderately activated rings.
-
-
Q: What are the primary safety concerns for this reaction?
-
A: The primary hazards involve the reagents and the reaction itself.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1]
-
Exothermic Reaction: The reaction can generate a significant amount of heat. A runaway reaction can cause boiling and splashing of corrosive materials. Always use an adequate cooling bath and control the rate of addition carefully.
-
Quenching: The quenching process is also exothermic. Add the reaction mixture to ice slowly and with good stirring.
-
-
Optimized Experimental Protocol
This protocol is a generalized procedure designed to maximize the yield of this compound.
1. Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (98%, 2.5 equivalents).
-
Cool the sulfuric acid to 0°C.
-
Slowly, dropwise, add concentrated nitric acid (70%, 1.2 equivalents) to the sulfuric acid while stirring vigorously. Maintain the temperature of the mixture below 10°C during this addition. This mixture is highly corrosive.
2. Reaction:
-
In a separate three-neck flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 2,3-difluorotoluene (1.0 equivalent).
-
Cool the flask containing the substrate to 0°C in an ice bath.
-
Slowly add the pre-chilled nitrating mixture from the dropping funnel to the stirred substrate. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using TLC or GC.
3. Workup and Isolation:
-
Prepare a large beaker containing a stirred mixture of crushed ice and water.
-
Very slowly, pour the reaction mixture into the ice-water with vigorous stirring. A precipitate or oily layer should form.
-
Transfer the entire mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (caution: pressure buildup), and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent like ethanol or isopropyl ether can be attempted to yield the pure this compound.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale for Yield Improvement |
| Substrate | 2,3-Difluorotoluene | Starting material for the synthesis.[9][10] |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard, effective method for generating the NO₂⁺ electrophile.[6] |
| Molar Ratio (HNO₃:Substrate) | 1.1 - 1.5 equivalents | Ensures complete reaction without promoting excessive dinitration.[1] |
| Molar Ratio (H₂SO₄:Substrate) | 2.0 - 3.0 equivalents | Acts as catalyst and dehydrating agent to drive the reaction forward.[1] |
| Temperature | 0 - 10 °C | Minimizes side reactions and improves regioselectivity for the 4-nitro isomer.[1] |
| Reaction Time | 1 - 4 hours | Should be determined by reaction monitoring (TLC/GC) to ensure completion.[1] |
| Workup | Ice quench, DCM extraction, NaHCO₃ wash | Ensures safe termination of the reaction and effective removal of acidic impurities.[1][5] |
Workflow & Troubleshooting Visualization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2,3-Difluorotoluene 97 3828-49-7 [sigmaaldrich.com]
- 10. 2,3-Difluorotoluene | C7H6F2 | CID 2774228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Difluoro-1-methyl-4-nitrobenzene Synthesis
Welcome to the technical support guide for the synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the nitration of 2,3-difluorotoluene.
Frequently Asked Questions (FAQs)
Q1: I've performed the nitration of 2,3-difluorotoluene and my analytical data (TLC, GC-MS, ¹H NMR) shows multiple products. What are the likely side products?
A1: During the electrophilic nitration of 2,3-difluorotoluene, the formation of several positional isomers is possible due to the directing effects of the methyl and fluorine substituents. While the desired product is this compound, you are likely observing one or more of the following common isomers:
-
2,3-Difluoro-1-methyl-6-nitrobenzene: Formation is directed by the ortho, para-directing methyl group.
-
2,3-Difluoro-1-methyl-5-nitrobenzene: Formation is directed by the ortho, para-directing 3-fluoro substituent.
-
Dinitro-isomers (e.g., 2,3-Difluoro-1-methyl-4,6-dinitrobenzene): These can form if the reaction conditions are too harsh (excess nitrating agent, high temperature), leading to a second nitration on the already nitrated ring.[1]
-
Oxidized Byproducts (e.g., 2,3-Difluoro-4-nitrobenzoic acid): Strong nitrating conditions can sometimes lead to the oxidation of the benzylic methyl group.[1]
The regioselectivity is a delicate balance between the activating effect of the methyl group and the deactivating, but also ortho, para-directing, nature of the fluorine atoms.[2][3]
Q2: Why is the 4-nitro isomer the major product, and what influences the formation of the 5- and 6-nitro side products?
A2: The outcome of the reaction is governed by the principles of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), the active electrophile, will preferentially add to the most nucleophilic position on the aromatic ring.[4]
-
Formation of the Desired 4-Nitro Product: The position para (position 4) to the strongly activating methyl group is electronically favored. This position is also ortho to the 3-fluoro group. This synergistic activation makes it the primary site of attack.
-
Formation of the 6-Nitro Side Product: The positions ortho to the methyl group (positions 2 and 6) are also activated. However, position 2 is already substituted with a fluorine atom. Position 6 is sterically hindered by the adjacent methyl group and the ortho-fluorine atom, but its formation is still competitive.
-
Formation of the 5-Nitro Side Product: This position is ortho to the 3-fluoro group and meta to the methyl group. While fluorine is a deactivator, it is still an ortho, para-director. Therefore, some substitution at this position is expected.
The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways in the nitration of 2,3-difluorotoluene.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve issues related to side product formation.
Issue: High Levels of Isomeric Impurities (5- and 6-nitro isomers)
High levels of undesired isomers typically result from reaction conditions that reduce the inherent selectivity of the nitration.
Root Cause Analysis & Corrective Actions
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Increased temperature provides more energy for the reaction to overcome the activation barriers for less-favored isomers, reducing regioselectivity. Nitration is highly exothermic.[2] | Maintain strict temperature control, typically between 0-10 °C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent dropwise to manage the exotherm. |
| Rapid Addition of Nitrating Agent | A high local concentration of the nitrating agent can lead to temperature spikes and decreased selectivity. | Use a dropping funnel to add the nitrating agent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Monitor the internal temperature throughout the addition. |
| Incorrect Stoichiometry | Using a large excess of nitric acid can promote the formation of side products and dinitration.[1] | Use a slight excess of nitric acid (e.g., 1.1 - 1.2 equivalents). Carefully calculate and measure all reagents. |
| Choice of Nitrating System | The standard HNO₃/H₂SO₄ system is very strong. Milder nitrating agents can sometimes offer better selectivity for activated systems. | For optimization, consider alternative nitrating systems like acetyl nitrate or using a solid acid catalyst, which have been shown to improve regioselectivity in some cases.[5][6] |
Issue: Presence of Dinitrated or Oxidized Side Products
These impurities indicate that the reaction conditions were too harsh for the substrate.
Root Cause Analysis & Corrective Actions
| Potential Cause | Explanation | Recommended Action |
| Excessive Nitrating Agent | A large excess (>1.5 equivalents) of nitric acid significantly increases the likelihood of a second nitration event occurring on the product. | Reduce the stoichiometry of the nitrating agent to 1.05 - 1.1 equivalents relative to the 2,3-difluorotoluene. |
| Prolonged Reaction Time / High Temperature | Leaving the reaction for too long or allowing it to warm significantly after the initial nitration can provide the opportunity for over-reaction or oxidation. | Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water.[2] |
Troubleshooting Workflow
The following workflow can help systematically address side product formation.
Caption: A systematic workflow for troubleshooting side product formation.
Experimental Protocols
Protocol 1: Optimized Nitration of 2,3-Difluorotoluene
This protocol is designed to maximize the yield of the desired 4-nitro isomer while minimizing side products.
Reagents:
-
2,3-Difluorotoluene (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (~3.0 eq)
-
Concentrated Nitric Acid (70%) (1.1 eq)
-
Ice, Deionized Water, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Acid Mixture: Add concentrated sulfuric acid to the flask and cool to 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding the concentrated nitric acid to a portion of the chilled sulfuric acid.
-
Substrate Addition: Add the 2,3-difluorotoluene to the reaction flask. Ensure the internal temperature is maintained at or below 5 °C.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate in sulfuric acid. The rate of addition must be controlled to keep the internal temperature between 0-10 °C.[2]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-10 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
If isomeric impurities persist, they can often be separated from the desired product by silica gel chromatography.
Procedure:
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 2% ethyl acetate).
-
Loading & Elution: Load the adsorbed crude product onto the column. Elute the column with the solvent system. The isomers will have different polarities and should separate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"2,3-Difluoro-1-methyl-4-nitrobenzene" stability issues and degradation
Welcome to the technical support center for 2,3-Difluoro-1-methyl-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a nitroaromatic compound, and its stability is primarily influenced by its susceptibility to nucleophilic aromatic substitution (SNAr), thermal decomposition, and photodegradation. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the benzene ring, making it prone to reaction with nucleophiles.[1][2] Exposure to high temperatures, strong bases, potent nucleophiles, and UV light should be carefully controlled to prevent degradation.[3][4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[7] For maximum stability, storage at -20°C is recommended.[8] It is also advisable to protect the compound from light.
Q3: What signs of degradation should I look for?
A3: Visual inspection can be an initial indicator of degradation. A change in color (e.g., darkening from a yellow or orange solid/liquid) or the appearance of new solid precipitates could suggest decomposition.[9] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) are recommended to check for the presence of impurities and degradation products.[10]
Q4: Is this compound sensitive to pH changes?
A4: Yes, nitroaromatic compounds can be sensitive to pH. In the presence of strong bases, the risk of nucleophilic aromatic substitution increases significantly, potentially leading to the displacement of the fluorine atoms.[11] Acidic conditions might promote hydrolysis, although this is generally less of a concern for the C-F bond compared to other functionalities.[12][13] It is crucial to control the pH of solutions containing this compound, especially during reactions and storage.
Troubleshooting Guide
Issue 1: Unexpected Side Products in a Reaction Mixture
Symptoms:
-
Appearance of unknown peaks in your HPLC or GC chromatogram.
-
Lower than expected yield of the desired product.
-
Discoloration of the reaction mixture.
Possible Causes & Solutions:
-
Nucleophilic Attack: The fluorine atoms on the aromatic ring are activated by the adjacent nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr).[14][15] If your reaction mixture contains nucleophiles (e.g., amines, alkoxides, water, or even some solvents under certain conditions), they may displace one or both fluorine atoms.
-
Troubleshooting Steps:
-
Analyze Reaction Components: Carefully review all reagents, solvents, and catalysts for potential nucleophiles.
-
Control Stoichiometry: Use the minimum required amount of any nucleophilic reagent.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
-
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of nitroaromatic compounds.[3][16] The primary decomposition pathways often involve the nitro group.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature.
-
Shorter Reaction Times: Minimize the duration the compound is exposed to high temperatures.
-
Thermal Analysis: Consider performing a thermal analysis (e.g., TGA or DSC) on a small sample to understand its thermal stability profile under your experimental conditions.
-
-
Issue 2: Compound Degrades During Work-up or Purification
Symptoms:
-
The purity of the isolated product is lower than indicated by in-process analysis.
-
The product color darkens during or after purification.
Possible Causes & Solutions:
-
Hydrolysis: The presence of water, especially under basic or acidic conditions, during aqueous work-up can lead to hydrolysis, potentially displacing a fluorine atom with a hydroxyl group. While C-F bonds are generally strong, the activation by the nitro group makes this a possibility.[12]
-
Troubleshooting Steps:
-
Neutral pH Work-up: Whenever possible, perform aqueous washes with neutral water or brine.
-
Anhydrous Conditions: If the compound is highly sensitive, consider non-aqueous work-up procedures.
-
Minimize Contact Time: Reduce the time the compound is in contact with aqueous phases.
-
-
-
Photodegradation: Exposure to UV light, including ambient laboratory light over extended periods, can induce photochemical reactions in nitroaromatic compounds.[17][18][19]
-
Troubleshooting Steps:
-
Use Amber Glassware: Protect the compound from light by using amber-colored flasks and vials.
-
Minimize Light Exposure: Cover reaction and purification setups with aluminum foil.
-
Work Efficiently: Complete work-up and purification steps promptly.
-
-
Issue 3: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between different batches of the compound.
-
Loss of compound activity over time when stored in solution.
Possible Causes & Solutions:
-
Solution Stability: The compound may be unstable in the assay buffer or solvent over the duration of the experiment. The pH, presence of nucleophilic components in the media, or exposure to light can all contribute to degradation.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of the compound before each experiment.
-
Stability Study: Conduct a short-term stability study of the compound in your assay buffer. Aliquot the compound in the buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
Solvent Selection: If instability is observed, investigate alternative, less reactive solvents for your stock solutions.
-
-
-
Purity of Different Batches: The presence of impurities or degradation products can interfere with biological assays.
-
Troubleshooting Steps:
-
Purity Verification: Always verify the purity of a new batch of the compound by an appropriate analytical method (e.g., HPLC, NMR) before use.
-
Repurification: If necessary, repurify the compound to remove any impurities.
-
-
Experimental Protocols
Protocol 1: Assessing the Purity and Identifying Degradation Products by HPLC
This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC Conditions (Starting Point):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject 10 µL of the sample solution and run the HPLC method.
-
Data Interpretation: The purity can be estimated by the relative peak area of the main component. The appearance of new, smaller peaks may indicate the presence of impurities or degradation products. For identification, collected fractions can be subjected to mass spectrometry.
Protocol 2: Forced Degradation Study
This protocol helps to understand the compound's stability under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system (as described in Protocol 1)
-
UV lamp (for photostability)
-
Oven (for thermal stability)
Procedure:
-
Prepare Solutions: Prepare solutions of the compound (e.g., 100 µg/mL) in:
-
Acetonitrile/Water (50:50) - Control
-
Acetonitrile/0.1 M HCl (50:50) - Acidic condition
-
Acetonitrile/0.1 M NaOH (50:50) - Basic condition
-
Acetonitrile/3% H₂O₂ (50:50) - Oxidative condition
-
-
Thermal Stress: Place a solid sample and a control solution in an oven at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Photolytic Stress: Expose a control solution to UV light (e.g., 254 nm) for a defined period. Keep a parallel sample in the dark as a control.
-
Analysis: After the stress period, neutralize the acidic and basic solutions if necessary, and analyze all samples by HPLC as described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control sample. Significant degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
Visualizations
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. This compound | 932373-72-3 [sigmaaldrich.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 12. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing reaction time for "2,3-Difluoro-1-methyl-4-nitrobenzene" synthesis
Welcome to the technical support center for the synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific electrophilic aromatic substitution reaction. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered in the laboratory.
Understanding the Synthesis: An Overview
The synthesis of this compound is achieved through the nitration of 2,3-difluorotoluene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the methyl group is an activating, ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directors.[1] The interplay of these electronic effects and steric hindrance determines the final position of the nitro group.
The primary challenge in this synthesis lies in controlling the reaction to favor the desired isomer and prevent the formation of byproducts. Factors such as reaction time, temperature, and the ratio of nitrating agents are critical parameters that require careful optimization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a low yield of the desired product. Several factors can contribute to this issue in the nitration of 2,3-difluorotoluene.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Electrophile Generation | 1. Verify Acid Concentration: Ensure the use of concentrated nitric acid (at least 70%) and concentrated sulfuric acid (98%).[2][3] 2. Optimize Acid Ratio: A typical starting point is a 1:2 to 1:3 molar ratio of nitric acid to sulfuric acid.[4] 3. Fresh Reagents: Use freshly opened or properly stored acids to avoid reduced concentration due to water absorption. | Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile.[5][6][7] Insufficient sulfuric acid or dilute nitric acid will lead to a low concentration of the nitronium ion, thus slowing down the reaction. |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, extend the reaction time.[4] 2. Elevate Temperature (with caution): Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can lead to side reactions.[8] | The rate of an electrophilic aromatic substitution reaction is dependent on both time and temperature. The deactivating effect of the two fluorine atoms may necessitate longer reaction times or slightly elevated temperatures to achieve complete conversion. |
| Product Loss During Workup | 1. Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[4] 2. Proper Quenching: Quench the reaction mixture by pouring it onto crushed ice to precipitate the product and minimize its solubility in the aqueous layer.[4] | The product has some solubility in the aqueous acidic mixture. Inefficient extraction or improper quenching can lead to significant product loss. |
Issue 2: Formation of Multiple Isomers
The presence of multiple substituents on the aromatic ring can lead to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Regiocontrol | 1. Control Temperature: Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture and the initial phase of the reaction.[4] 2. Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2,3-difluorotoluene to maintain a low concentration of the electrophile at any given time. | The directing effects of the methyl and fluoro groups are temperature-dependent. Lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable isomer. Slow addition helps to prevent localized overheating and uncontrolled reactions. |
| Steric Hindrance vs. Electronic Effects | 1. Consider Alternative Nitrating Agents: In some cases, using a milder nitrating agent (e.g., acetyl nitrate, generated in situ from nitric acid and acetic anhydride) might offer better regioselectivity. | While the methyl group strongly directs ortho and para, the fluorine atoms also have an ortho, para-directing effect. The interplay of these can be complex. Milder electrophiles are sometimes more selective. |
Issue 3: Presence of Dinitrated Byproducts
Over-nitration can be a significant issue, leading to the formation of dinitrated species that are difficult to separate from the desired mononitrated product.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Harsh Reaction Conditions | 1. Reduce Amount of Nitrating Agent: Use a slight excess of the nitrating mixture (e.g., 1.1-1.2 equivalents of nitric acid).[4] 2. Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction. | The nitro group is a deactivating group, making the second nitration slower than the first.[8] However, if the reaction conditions are too forcing (high temperature, large excess of nitrating agent), dinitration can occur. |
| Extended Reaction Time at Elevated Temperatures | 1. Monitor Reaction Closely: Once the starting material is consumed (as indicated by TLC or GC), quench the reaction promptly. | Prolonged reaction times, especially at higher temperatures, increase the probability of the less reactive mononitrated product undergoing a second nitration. |
Issue 4: Oxidation of the Methyl Group
The methyl group on the toluene ring is susceptible to oxidation under strong acidic and oxidizing conditions.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Strong Oxidizing Conditions | 1. Avoid Excess Nitric Acid: Use the minimum effective amount of nitric acid. 2. Maintain Low Temperature: Oxidation reactions are often accelerated at higher temperatures. | Concentrated nitric acid is a strong oxidizing agent. The presence of the activating methyl group can make the ring more susceptible to oxidation, leading to the formation of a carboxylic acid byproduct.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for the synthesis of this compound?
A1: The optimal reaction time is not a fixed value and should be determined empirically for each specific setup by monitoring the reaction progress. A typical starting point is 1-4 hours at room temperature after the initial addition at low temperature.[4] The reaction should be monitored by TLC or GC, and quenched once the starting material (2,3-difluorotoluene) is no longer detectable.
Q2: How does temperature affect the reaction rate and selectivity?
A2: Temperature has a significant impact on both the rate and selectivity of the nitration reaction.
-
Rate: Increasing the temperature will generally increase the reaction rate.
-
Selectivity: Higher temperatures can lead to a decrease in regioselectivity, resulting in a mixture of isomers. It can also increase the likelihood of side reactions such as dinitration and oxidation of the methyl group.[8] It is crucial to maintain a controlled, low temperature, especially during the addition of the nitrating mixture.
Q3: What is the role of sulfuric acid in this reaction?
A3: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds:
-
Catalyst: It acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6][7]
-
Dehydrating Agent: It sequesters the water molecule produced during the formation of the nitronium ion, driving the equilibrium towards the formation of the electrophile.
Q4: How can I effectively purify the final product from unreacted starting material and isomers?
A4: Purification can be challenging due to the similar physical properties of the isomers. A combination of techniques is often necessary:
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica gel column with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can provide good separation.[4]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be a viable option for large-scale purification.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for obtaining a highly pure single isomer.
Q5: What are the main safety precautions to consider during this synthesis?
A5: The nitration of aromatic compounds is a potentially hazardous reaction and must be performed with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature, especially during the addition of the nitrating mixture.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water slowly, never the other way around, when preparing dilutions.
Experimental Workflow and Diagrams
Experimental Protocol: Nitration of 2,3-Difluorotoluene
This protocol is a representative procedure based on the nitration of similar fluorinated aromatic compounds and should be optimized for your specific laboratory conditions.
Materials:
-
2,3-Difluorotoluene
-
Concentrated Nitric Acid (≥70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Crushed Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.0 - 3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.[4]
-
Reaction: Once the nitrating mixture is prepared and cooled, add 2,3-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.[4]
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate method to isolate the desired this compound isomer.
Diagrams
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Study on the Optimization of Nitration of m-Chlorotrifluoromethly Benzene-Academax [idesign.academax.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
"2,3-Difluoro-1-methyl-4-nitrobenzene" solubility problems and solutions
Welcome to the Technical Support Center for 2,3-Difluoro-1-methyl-4-nitrobenzene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for the effective handling and application of this versatile fluorinated nitroaromatic compound. Drawing upon established principles of organic chemistry and data from structurally similar molecules, this resource offers practical solutions to common solubility challenges and provides robust experimental guidelines.
I. Compound Overview and Physicochemical Properties
This compound (also known as 2,3-difluoro-4-nitrotoluene) is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, significantly influences its reactivity and physical properties, most notably its solubility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Nitrotoluene | 2-Chloro-4-nitrotoluene |
| Molecular Formula | C₇H₅F₂NO₂ | C₇H₇NO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 173.12 g/mol | 137.14 g/mol | 171.58 g/mol |
| Appearance | Yellow to Orange to Brown Solid or Liquid | Pale yellow crystalline solid | Pale yellow crystalline powder or lumps |
| Melting Point | Not explicitly reported | 51-54 °C | 68 °C |
| Boiling Point | Not explicitly reported | 238 °C | 260 °C |
| Water Solubility | Predicted to be poorly soluble | Insoluble (442 mg/L at 30 °C)[1] | Insoluble |
| Organic Solvent Solubility | Predicted to be soluble in common organic solvents | Soluble in ethanol, ether, benzene, acetone, chloroform[1][2] | Soluble in alcohol, ether |
II. Frequently Asked Questions (FAQs) on Solubility
Q1: I am having difficulty dissolving this compound in my reaction solvent. What is the recommended approach?
A1: Due to its relatively nonpolar aromatic structure and the presence of a nitro group, this compound is expected to have low solubility in aqueous solutions.[1][3][4] For organic reactions, a systematic approach to solvent selection is crucial.
-
Start with Common Aprotic Solvents: Based on the behavior of similar nitroaromatic compounds, begin with common aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate (EtOAc), and toluene.
-
Consider Polar Aprotic Solvents: For reactions requiring higher polarity, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices and are often used in the synthesis of related compounds.[5]
-
"Like Dissolves Like": The principle of "like dissolves like" is a good guide. The fluorinated and nitrated benzene ring imparts a degree of polarity, but the overall character is still largely organic.
-
Gentle Heating: For many organic compounds, a moderate increase in temperature can significantly improve solubility. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.[6]
Q2: My compound is still not dissolving, even with heating. What are my next steps?
A2: If simple solvent selection and heating are insufficient, several techniques can be employed to enhance solubility:
-
Co-solvent Systems: The use of a co-solvent can effectively modulate the polarity of the reaction medium. For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent such as toluene can create a mixture with the desired solubilizing properties.
-
Sonication: The application of ultrasonic waves can help break down solid agglomerates and increase the surface area available for dissolution, thereby accelerating the solubilization process.
-
High-Dilution Conditions: While not always ideal for reaction kinetics, performing the reaction under high-dilution conditions (i.e., using a larger volume of solvent) can help to fully dissolve a poorly soluble starting material.
Q3: Can I use protic solvents like ethanol or methanol?
A3: Protic solvents such as ethanol and methanol can be effective for dissolving many organic compounds, including nitrotoluenes.[2] However, their use will depend on the specific reaction chemistry. Protic solvents can participate in certain reactions (e.g., as nucleophiles) or interfere with specific catalysts. Always consider the compatibility of protic solvents with your reaction conditions. For instance, in catalytic hydrogenation, protic co-solvents can sometimes be beneficial.[6]
III. Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise when using this compound in a reaction.
Diagram 1: Troubleshooting Workflow for Poorly Soluble Reagents
References
- 1. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for the Reduction of 2,3-Difluoro-1-methyl-4-nitrobenzene
Welcome to our dedicated technical support center for the catalytic reduction of 2,3-difluoro-1-methyl-4-nitrobenzene to its corresponding aniline, 2,3-difluoro-5-methylaniline. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our focus is on practical, field-tested insights to help you optimize your catalyst selection and reaction conditions for high yield and selectivity.
Introduction: The Challenge of Selective Nitro Reduction in Polyhalogenated Arenes
The reduction of the nitro group in this compound is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. While the reduction of aromatic nitro groups is a well-established transformation, the presence of two fluorine atoms ortho and meta to the nitro group introduces significant challenges. The primary obstacle is preventing the undesired side reaction of hydrodehalogenation, where one or both fluorine atoms are reductively cleaved from the aromatic ring. This not only reduces the yield of the target molecule but also introduces difficult-to-separate impurities.
This guide will provide a systematic approach to catalyst selection, reaction optimization, and troubleshooting to help you achieve a clean and efficient reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of this compound?
A1: The most commonly employed catalysts for the reduction of nitroarenes are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1][2] For halogenated nitroaromatics, the choice of catalyst is critical to minimize hydrodehalogenation.
-
Palladium on Carbon (Pd/C): This is often the first choice due to its high activity and versatility.[3] However, it can also be prone to causing hydrodehalogenation, especially with more reactive halogens. For fluoroaromatics, its selectivity is generally better than for chloro- or bromo-substituted compounds.
-
Raney Nickel: This catalyst is a cost-effective alternative to precious metal catalysts and can offer excellent chemoselectivity.[1][2] It is particularly useful when trying to avoid hydrodehalogenation.[4]
-
Platinum on Carbon (Pt/C): Pt/C is another active catalyst for nitro group reduction. Its selectivity profile for halogenated nitroarenes can sometimes be superior to that of Pd/C, depending on the substrate and reaction conditions.
Q2: I am observing significant hydrodehalogenation. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common challenge with halogenated nitroarenes.[4] Several strategies can be employed to suppress this unwanted reaction:
-
Catalyst Modification: The use of modified catalysts can significantly improve selectivity. For instance, molybdenum-doped Raney Nickel has been shown to reduce hydrodehalogenation in the reduction of halonitroaromatic compounds.[4]
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrodehalogenation relative to the desired nitro reduction.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but aprotic solvents like ethyl acetate or THF should also be considered during optimization.
-
Additives: The addition of basic compounds like triethylamine or magnesium oxide can sometimes suppress hydrodehalogenation by neutralizing any acidic byproducts that may promote the side reaction.[1]
-
Q3: My reaction is sluggish or incomplete. What are the likely causes?
A3: Incomplete or slow reactions can stem from several factors:
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored properly. Catalysts, especially Raney Nickel, can be pyrophoric and lose activity if not handled correctly.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. A typical starting point is 5-10 mol% of the catalyst.
-
Hydrogen Pressure: While high pressure can promote hydrodehalogenation, a certain minimum pressure is required to drive the reaction. If the reaction is slow at atmospheric pressure, cautiously increasing the pressure may be necessary.
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the catalytic reduction of this compound.
Problem 1: Low Yield of 2,3-difluoro-5-methylaniline with Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | 1. Switch Catalyst: If using Pd/C, consider switching to Raney Nickel or a modified catalyst like Mo-doped Raney Nickel.[4] 2. Optimize Conditions: Lower the reaction temperature and hydrogen pressure. 3. Add a Base: Introduce a small amount of a non-nucleophilic base (e.g., MgO, triethylamine) to the reaction mixture.[1] |
| Incomplete Reduction | 1. Increase Catalyst Loading: Incrementally increase the catalyst amount. 2. Increase Hydrogen Pressure: If hydrodehalogenation is not a major issue, a moderate increase in pressure can improve the reaction rate. 3. Change Solvent: Test different solvents to improve substrate solubility and catalyst performance. |
| Formation of Intermediates | The reduction of nitro groups proceeds through intermediates like nitroso and hydroxylamine species.[1] If these are observed: 1. Increase Reaction Time: The reaction may not have reached completion. 2. Increase Temperature: A modest increase in temperature can help drive the reaction to the desired aniline. However, be mindful of the potential for increased hydrodehalogenation. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Purify Starting Material: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents. 2. Use a Fresh Batch of Catalyst: The current batch of catalyst may be deactivated. |
| Poor Mass Transfer | 1. Improve Stirring: Increase the stirring rate to ensure the catalyst is well-suspended. 2. Check Hydrogen Delivery: Ensure a continuous and adequate supply of hydrogen to the reaction. |
Experimental Protocols
The following are suggested starting protocols for the reduction of this compound. Note: These are general procedures and should be optimized for your specific setup and scale.
Protocol 1: Reduction using Pd/C
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol%).
-
The reaction vessel is purged with nitrogen and then with hydrogen.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 2,3-difluoro-5-methylaniline.
Protocol 2: Reduction using Raney Nickel
-
In a reaction vessel, add Raney Nickel (slurry in water or ethanol, ~10-20 wt%) to a solution of this compound (1.0 eq) in ethanol.
-
The vessel is purged with nitrogen and then filled with hydrogen to the desired pressure (e.g., 50 psi).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, the catalyst is allowed to settle, and the supernatant is carefully decanted. The remaining catalyst is washed with the solvent. Alternatively, the mixture can be filtered through a pad of Celite. Caution: Raney Nickel can be pyrophoric when dry.[1]
-
The combined organic fractions are concentrated under reduced pressure.
Data Presentation
The following table summarizes typical catalyst choices and potential outcomes for the reduction of halogenated nitroarenes. This should serve as a guide for your initial catalyst screening.
| Catalyst | Typical Loading (mol%) | Advantages | Potential Disadvantages |
| 10% Pd/C | 5 - 10 | High activity, good for many substrates.[3] | Can cause hydrodehalogenation. |
| Raney Nickel | 10 - 20 (wt%) | Cost-effective, often more selective against hydrodehalogenation.[2][4] | Can be pyrophoric, may require higher loading.[1] |
| 5% Pt/C | 5 - 10 | High activity, may offer different selectivity than Pd/C. | Can also cause hydrodehalogenation. |
| Mo-doped Raney Ni | 10 - 20 (wt%) | Enhanced selectivity against hydrodehalogenation.[4] | Not as commonly available as standard Raney Nickel. |
Visualizations
Reaction Pathway and Potential Side Products
Caption: The desired reduction pathway and potential hydrodehalogenation side reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the reduction reaction.
References
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
"2,3-Difluoro-1-methyl-4-nitrobenzene" byproduct identification and removal
Welcome to the technical support guide for 2,3-Difluoro-1-methyl-4-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find detailed troubleshooting advice and frequently asked questions regarding the identification and removal of byproducts that may arise during its synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its synthesis, typically via the nitration of 2,3-difluorotoluene, can often lead to the formation of undesired positional isomers and other impurities. These byproducts can complicate subsequent reactions and compromise the purity of the final product. This guide provides practical, in-depth solutions to common challenges encountered during the purification of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts are other positional isomers formed during the electrophilic nitration of 2,3-difluorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing, deactivating) lead to a mixture of products. The most common isomeric byproducts include:
-
3,4-Difluoro-1-methyl-2-nitrobenzene
-
2,3-Difluoro-1-methyl-5-nitrobenzene
-
2,3-Difluoro-1-methyl-6-nitrobenzene Over-nitration can also lead to dinitro compounds, and oxidation of the methyl group is a possibility under harsh conditions.[1]
Q2: Why is it critical to remove these isomeric byproducts?
A2: Isomeric impurities possess similar physical properties to the desired product, but their different chemical structures can lead to unwanted side reactions in subsequent synthetic steps. In pharmaceutical applications, even small amounts of the wrong isomer can result in significantly different biological activity or toxicity, making their removal a critical aspect of drug safety and efficacy.[2][3]
Q3: What is the general strategy for identifying and removing these byproducts?
A3: The general workflow involves three main stages:
-
Initial Analysis: Use a rapid analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to get a preliminary assessment of the isomeric ratio in your crude product.
-
Structural Confirmation: Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹F) to definitively identify the structure of the major product and the byproducts by analyzing chemical shifts and coupling patterns.
-
Purification: Based on the nature and quantity of the impurities, select an appropriate purification method. Recrystallization is often the most effective and scalable method for separating positional isomers. Fractional distillation or column chromatography can also be used.
Troubleshooting Guide: Byproduct Identification & Removal
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Problem 1: My initial analysis (TLC, GC) shows multiple spots/peaks, but I'm unsure of their identities.
Answer: This is a classic challenge with positional isomers, as they often have very similar polarities and boiling points. While GC can separate them, mass spectrometry (MS) alone may not be sufficient for definitive identification because positional isomers will have the same mass-to-charge ratio.[4][5][6]
Recommended Analytical Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best initial step to determine the number of components and their relative abundance. Use a high-polarity capillary column (e.g., cyanopropyl-phenyl phase) for optimal separation of aromatic isomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing isomers.[3][8]
-
¹H NMR: The chemical shifts and, more importantly, the coupling patterns (multiplicity) of the aromatic protons will be distinct for each isomer.
-
¹³C NMR: The number of unique carbon signals can help differentiate isomers, especially when considering molecular symmetry.[8]
-
¹⁹F NMR: If available, this technique is highly sensitive to the local electronic environment of the fluorine atoms and can provide clear differentiation between the isomers.
-
Step-by-Step Protocol: NMR Sample Preparation and Analysis
-
Isolate a small sample of the crude mixture.
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire high-resolution ¹H and ¹³C spectra.
-
Analyze the Aromatic Region (typically 7.0-8.5 ppm in ¹H NMR): Carefully examine the splitting patterns. For this compound, you would expect two distinct signals in the aromatic region, each a doublet of doublets due to coupling with the adjacent proton and fluorine atoms. The other isomers will exhibit different patterns.
-
Correlational Spectroscopy (COSY, HSQC): For complex mixtures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for assigning specific protons to their corresponding carbons and confirming connectivity.[3]
Problem 2: My product purity is low after workup. How do I effectively remove the isomeric byproducts?
Answer: The choice of purification method depends on the physical properties of the isomers and the scale of your reaction.
Method 1: Recrystallization (Recommended for moderate to large scale)
Recrystallization is often the most efficient method for purifying solid organic compounds by exploiting differences in solubility between the desired product and impurities.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent (or solvent system) in which your target compound, this compound, is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while the isomeric impurities remain more soluble at low temperatures. Common solvents to screen include isopropanol, ethanol, hexane, and toluene. A mixed solvent system (e.g., ethanol/water, toluene/hexane) can also be effective.
-
Dissolution: In a suitable flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the material completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material and the mother liquor by GC or NMR to assess the effectiveness of the separation.
Method 2: Fractional Distillation (For liquid products or thermally stable solids)
If the isomers have a sufficient difference in boiling points (typically >10-20 °C), fractional distillation can be an effective separation technique. This is generally more suitable for large-scale industrial processes.[9]
Method 3: Column Chromatography (For small scale and difficult separations)
For small-scale purification or when isomers are particularly difficult to separate by other means, silica gel column chromatography can be used. However, the similar polarity of positional isomers can make this challenging.
-
System Selection: Use a non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, and gradually increase the polarity.
-
Monitoring: Carefully monitor the fractions using TLC or GC to identify and combine those containing the pure product.
Isomer Property Comparison
| Compound | Likely Byproduct Isomers |
| This compound (Target) | 3,4-Difluoro-1-methyl-2-nitrobenzene |
| 2,3-Difluoro-1-methyl-5-nitrobenzene | |
| 2,3-Difluoro-1-methyl-6-nitrobenzene | |
| Note: Physical properties (Melting/Boiling Points) for these specific isomers are not widely published, necessitating empirical testing for purification methods. |
Visual Workflow Guides
Synthesis and Byproduct Formation
The following diagram illustrates the nitration of 2,3-difluorotoluene, leading to the desired product and potential isomeric byproducts.
Caption: Nitration of 2,3-difluorotoluene yields a mixture of isomers.
Decision Workflow for Purification
This diagram provides a logical decision-making process for identifying and purifying your target compound.
Caption: Decision tree for the analysis and purification of the target compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
Technical Support Center: Process Safety for 2,3-Difluoro-1-methyl-4-nitrobenzene
Welcome to the technical support guide for 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3). This document is intended for researchers, scientists, and drug development professionals, providing essential process safety information, troubleshooting advice, and frequently asked questions (FAQs) to ensure safe handling and use in your experiments. As a substituted nitrobenzene, this compound requires careful management due to its potential hazards. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and effectively.
Frequently Asked Questions (FAQs) & Core Safety Directives
This section addresses the most common safety questions regarding this compound.
Q1: What are the primary hazards associated with this compound?
This compound presents several health and chemical hazards that must be managed through proper engineering controls and personal protective equipment. The primary hazards are:
-
Acute Toxicity: It is harmful if swallowed.[1] All nitroaromatic compounds should be treated with caution due to their potential effects on the blood, specifically the risk of methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[2][3] Symptoms of exposure can include fatigue, dizziness, headache, and cyanosis (bluish skin).[2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1] Prolonged or repeated skin contact can lead to dermatitis.[2]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Reactivity: It is incompatible with strong oxidizing agents and strong bases.[4][5] Reactions with these materials can be exothermic and potentially hazardous.
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of carbon monoxide, nitrogen oxides (NOx), and hydrogen fluoride.[4][6] The presence of a nitro group ortho to a methyl group can, in some nitroaromatics, create additional thermal instability, though specific data for this compound is limited.[7]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the physical properties is fundamental to safe handling and storage.
| Property | Value | Source |
| CAS Number | 932373-72-3 | [6] |
| Molecular Formula | C7H5F2NO2 | [1][6] |
| Molecular Weight | 173.12 g/mol | [1][6] |
| Appearance | Yellow to Orange to Brown Solid or Liquid | |
| Storage Temperature | Room Temperature or -20°C for long-term | [8] |
Note: Physical properties like boiling point, melting point, and flash point are not consistently reported in available safety literature, which underscores the need for cautious handling.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A multi-layered approach to PPE is essential to prevent exposure. The selection of PPE must comply with established standards such as OSHA's 29 CFR 1910.133 (eye and face protection) or European Standard EN 166.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[4][10]
-
Eye/Face Protection: Use tightly fitting safety goggles.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to protect against skin contact.[4] Ensure clothing is removed and decontaminated if it comes into contact with the substance.[10]
-
Respiratory Protection: All handling should occur inside a chemical fume hood to maintain low airborne concentrations.[6][9] If engineering controls are insufficient, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[5][9]
Experimental Workflow Safety
Risk Assessment and Control Workflow
Before beginning any experiment, a thorough risk assessment is crucial. This workflow diagram illustrates the logical steps from hazard identification to implementing control measures.
Caption: Workflow for risk assessment and control.
Troubleshooting Guide & Emergency Protocols
This section provides step-by-step guidance for specific issues and emergencies.
Q4: What are the correct procedures for handling and storing this compound?
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.
Handling Protocol:
-
Work Area: Only handle this product in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personnel: Work should be conducted by, or under the close supervision of, personnel qualified in handling hazardous chemicals.[6]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[6][9] Take measures to prevent the buildup of electrostatic charge.[4]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[11] Contaminated clothing should be removed and washed before reuse.[6][10]
Storage Protocol:
-
Location: Keep in a cool, dry, and well-ventilated place.[5][9]
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases.[4][5]
Q5: What is the step-by-step procedure for cleaning up a spill?
Immediate and correct response to a spill can prevent significant exposure and contamination.
Spill Response Protocol:
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[9][10]
-
Communicate: Alert colleagues and the lab supervisor.
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6][10]
-
Contain: Prevent the spill from spreading or entering drains.[4][10] For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[6][12]
-
Absorb & Collect: Carefully cover and mix the spill with the inert absorbent material.[6] Once absorbed, sweep or scoop the material into a suitable, tightly closed container for disposal.[4][6] Use non-sparking tools for this process.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
-
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to local, state, and national regulations.[10]
Spill Response Decision Flowchart
This diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision flowchart for spill response.
Q6: How should I respond to a fire involving this material?
This compound is a combustible material.[5]
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4][6][10] A water spray can be used to cool unopened containers.[4][5]
-
Special Hazards: Containers may explode when heated.[5] Fire will produce hazardous decomposition products including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4][5]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent.[4][6][9]
Q7: What are the correct first aid measures in case of exposure?
Rapid response is key to mitigating health effects. Always seek medical attention after providing initial first aid.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure complete rinsing.[6][10] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][10] Seek medical attention if irritation persists.
-
Inhalation: Remove the victim to fresh air immediately.[6][10] If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth).[9][10] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[4]
References
- 1. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. epa.gov [epa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. usbio.net [usbio.net]
- 9. westliberty.edu [westliberty.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aarti-industries.com [aarti-industries.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 2,3-Difluoro-1-methyl-4-nitrobenzene and its Isomeric Counterparts in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and development, organofluorine compounds have established an indispensable role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological parameters, including metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated building blocks, difluoronitrobenzene isomers are particularly versatile intermediates.[2][3] The interplay between the strongly electron-withdrawing nitro group and the uniquely reactive fluorine substituents provides a powerful handle for complex molecular construction.
This guide offers a comparative analysis of 2,3-Difluoro-1-methyl-4-nitrobenzene and its related difluoronitrobenzene isomers. We will dissect their synthesis, physicochemical properties, and, most critically, their differential reactivity in nucleophilic aromatic substitution (SNAr) reactions. The objective is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make rational, effective choices in synthetic design and execution.
The Isomeric Landscape: A Comparative Overview
The position of the fluorine and nitro substituents on the benzene ring is not a trivial detail; it is the primary determinant of the molecule's reactivity and utility. Understanding these differences is fundamental to leveraging these building blocks effectively.
Physicochemical Properties
A foundational comparison begins with the fundamental physicochemical properties of these isomers. These characteristics influence reaction conditions, solvent selection, and purification strategies.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 932373-72-3 | C₇H₅F₂NO₂ | 173.12 | Not Available | Not Available | Not Available |
| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | 159.09 | 9-10[4] | 203-204[4] | 1.451[4] |
| 2,5-Difluoronitrobenzene | 364-74-9 | C₆H₃F₂NO₂ | 159.09 | -11.7[5] | 206.5[5] | 1.467[5] |
| 2,6-Difluoronitrobenzene | 19064-24-5 | C₆H₃F₂NO₂ | 159.09 | Not Available | Not Available | Not Available |
| 3,4-Difluoronitrobenzene | 369-34-6 | C₆H₃F₂NO₂ | 159.09 | Not Available | 76-80 / 11 mmHg | 1.437 |
| 3,5-Difluoronitrobenzene | 2265-94-3 | C₆H₃F₂NO₂ | 159.09 | 18 | 177 | 1.43 |
Note: Properties for this compound are not widely published, reflecting its more specialized nature compared to its isomers.[6][7][8]
Synthesis Strategies: Controlling Regiochemistry
The preparation of specific difluoronitrobenzene isomers is a lesson in the principles of electrophilic aromatic substitution. The directing effects of the substituents on the starting material are paramount for achieving the desired regiochemistry.
The most prevalent synthetic route is the electrophilic nitration of a corresponding difluorobenzene precursor using mixed acids (a combination of concentrated nitric and sulfuric acid).[9][10]
-
For 3,4-Difluoronitrobenzene: Nitration of 1,2-difluorobenzene proceeds selectively to yield the 3,4-isomer due to the ortho, para-directing nature of the fluorine atoms.[9]
-
For 3,5-Difluoronitrobenzene: Nitration of 1,3-difluorobenzene is the most direct route.[11]
-
For 2,5-Difluoronitrobenzene: This isomer is synthesized via the nitration of 1,4-difluorobenzene.[12]
Alternative strategies are employed when direct nitration is not feasible or selective:
-
Oxidation of Anilines: 2,6-Difluoronitrobenzene can be prepared by the oxidation of 2,6-difluoroaniline, a method that circumvents potential issues with direct nitration.[13]
-
Halogen Exchange (Halex) Reactions: In some cases, a fluorine atom can be introduced by displacing another halogen, such as chlorine, with a fluoride source like potassium fluoride.[14]
Caption: General experimental workflow for the synthesis of difluoronitrobenzene isomers.
The Core of Utility: A Comparative Analysis of SNAr Reactivity
The primary application for these compounds is as electrophilic partners in Nucleophilic Aromatic Substitution (SNAr) reactions.[15] The nitro group is a powerful activating group, withdrawing electron density from the ring and stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms upon nucleophilic attack. The stability of this intermediate, and thus the reaction rate, is critically dependent on the position of the nitro group relative to the fluorine leaving group.
Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Hierarchy
-
Highest Reactivity (Ortho, Para Activation):
-
2,4-Difluoronitrobenzene & 2,6-Difluoronitrobenzene: These are the most reactive isomers. In 2,4-DFNB, both fluorine atoms are activated (one ortho, one para) by the nitro group, making sequential substitution possible.[16] In 2,6-DFNB, both ortho-fluorines are highly activated, rendering it an excellent substrate for introducing substituents adjacent to the eventual amino group (after nitro reduction).[17][18]
-
Causality: The negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance, providing substantial stabilization.
-
-
High, Regioselective Reactivity (Ortho/Para Activation):
-
3,4-Difluoronitrobenzene: This isomer exhibits excellent regioselectivity. The fluorine at C-4 is para to the nitro group and is readily displaced, while the fluorine at C-3 is meta and remains largely unreactive.[19] This predictable reactivity makes it a cornerstone in multi-step syntheses, such as in the production of the antibiotic Linezolid.[19]
-
2,5-Difluoronitrobenzene: Similar to the 3,4-isomer, this compound offers high regioselectivity. The fluorine at C-2 (ortho to the nitro group) is activated and will be substituted, while the C-5 fluorine (meta) is inert.
-
-
Lowest Reactivity (Meta Activation Only):
-
3,5-Difluoronitrobenzene: In this isomer, both fluorine atoms are meta to the nitro group. Consequently, the Meisenheimer complex cannot be stabilized through resonance involving the nitro group.[11] While the fluorine atoms are still activated by the inductive electron-withdrawing effect of the nitro group, their reactivity in SNAr is significantly lower than that of the ortho/para-activated isomers.[11] This reduced reactivity can be exploited for reactions requiring harsh conditions or for building scaffolds where ortho/para substitution is undesirable.
-
Analysis of this compound
This target compound presents a unique and synthetically valuable reactivity profile.
-
The nitro group at C-4 strongly activates the fluorine atom at the C-3 position (ortho).
-
The fluorine atom at the C-2 position is meta to the nitro group and will be significantly less reactive.
-
The methyl group at C-1 provides an additional point of differentiation and can influence the steric environment of the adjacent C-2 fluorine.
Expert Insight: The predictable regioselectivity of this compound makes it an excellent candidate for introducing a nucleophile specifically at the C-3 position, leaving the C-2 fluorine available for subsequent transformations or as a permanent structural feature to modulate bioactivity.
Caption: Decision flowchart for selecting a difluoronitrobenzene isomer.
Experimental Protocols: A Practical Guide
Trustworthy protocols are the bedrock of reproducible science. Below are representative, self-validating procedures for synthesis and a key transformation.
Protocol 1: Synthesis of 2,5-Difluoronitrobenzene (Representative Nitration)
This protocol is adapted from established industrial and laboratory procedures.[12]
Objective: To synthesize 2,5-difluoronitrobenzene via electrophilic nitration of 1,4-difluorobenzene.
Materials:
-
1,4-Difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Ice water
-
Reaction vessel with cooling capabilities and overhead stirrer
Procedure:
-
Charge the reaction vessel with 1,4-difluorobenzene and concentrated sulfuric acid.
-
Cool the mixture to approximately 5°C using an ice bath. Maintain constant stirring.
-
Slowly add potassium nitrate in portions, carefully monitoring the internal temperature to ensure it remains below 10°C. The addition is exothermic.
-
After the addition is complete, allow the reaction to stir at 5°C for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., GC or TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a larger beaker containing a stirred slurry of ice and water (quenching).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum to yield 2,5-difluoronitrobenzene.
Self-Validation: The purity of the final product can be confirmed by melting point analysis, GC-MS, and NMR spectroscopy to ensure the correct isomer has been formed.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol demonstrates a typical SNAr reaction using 2,4-difluoronitrobenzene.[16]
Objective: To synthesize an N-substituted-2-fluoro-4-nitroaniline.
Materials:
-
2,4-Difluoronitrobenzene
-
Primary or secondary amine (e.g., morpholine)
-
Triethylamine (Et₃N) or another suitable base
-
Ethanol (EtOH) or Dimethylformamide (DMF) as solvent
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoronitrobenzene (1.0 eq) in ethanol.
-
Add the amine nucleophile (1.0 eq) and triethylamine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Causality & Validation: The base (Et₃N) is crucial for scavenging the HF generated during the reaction. The reaction proceeds selectively at the C-4 position (para) due to superior electronic stabilization. The final product's structure is confirmed via spectroscopic methods (¹H NMR, ¹³C NMR, MS), which will clearly show the incorporation of the amine and the retention of one fluorine atom.
Conclusion and Strategic Recommendations
The selection of a difluoronitrobenzene isomer is a critical decision in the strategic planning of a synthetic route. This choice is governed by the desired final substitution pattern and the required level of reactivity.
-
For maximum reactivity and di-substitution , 2,4- and 2,6-difluoronitrobenzene are the reagents of choice.
-
For predictable, high-yield regioselective substitution , 3,4- and 2,5-difluoronitrobenzene offer unparalleled control, displacing the fluorine atom that is para or ortho to the nitro activator, respectively.
-
For reactions requiring attenuated reactivity or for accessing meta-substituted patterns , 3,5-difluoronitrobenzene is the logical, albeit more challenging, substrate.
-
This compound emerges as a specialized building block offering a unique substitution pattern. Its inherent regioselectivity—favoring substitution at the activated C-3 position—makes it a valuable tool for constructing highly functionalized aromatic cores where precise control over substituent placement is non-negotiable.
By understanding the fundamental principles of reactivity and the specific characteristics of each isomer outlined in this guide, researchers can navigate their synthetic challenges with greater confidence and precision, accelerating the journey from molecular design to innovative therapeutic solutions.
References
- 1. ajrconline.org [ajrconline.org]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Difluoronitrobenzene | 446-35-5 [chemicalbook.com]
- 5. 2,5-Difluoronitrobenzene | 364-74-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy this compound | 932373-72-3 [smolecule.com]
- 8. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 13. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. chemimpex.com [chemimpex.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene for Advanced Research Applications
Introduction
2,3-Difluoro-1-methyl-4-nitrobenzene is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its specific substitution pattern, featuring adjacent fluorine atoms, a methyl group, and a nitro group, offers unique electronic and steric properties that are leveraged in the design of novel pharmaceuticals and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a versatile intermediate for drug development professionals and researchers.
This guide provides an in-depth comparison of two primary synthetic routes for the preparation of this compound. The objective is to offer a comprehensive analysis of each pathway, including detailed experimental protocols, mechanistic insights, and a comparative assessment of their respective advantages and disadvantages. This information is intended to assist researchers in selecting the most suitable method based on factors such as starting material availability, desired scale, and laboratory capabilities.
Route 1: Direct Nitration of 2,3-Difluorotoluene
The most direct and conceptually straightforward approach to this compound is the electrophilic aromatic substitution of 2,3-difluorotoluene. This method relies on the introduction of a nitro group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Mechanistic Considerations and Regioselectivity
The regiochemical outcome of the nitration of 2,3-difluorotoluene is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directors. The interplay of these electronic effects, coupled with steric hindrance, dictates the position of the incoming electrophile (the nitronium ion, NO₂⁺).
The primary positions for electrophilic attack are C4 and C6 (ortho to the methyl group and meta/para to the fluorine atoms) and C5 (para to one fluorine and meta to the other and the methyl group). The desired product, this compound, results from nitration at the C4 position. This position is activated by the methyl group and one of the fluorine atoms. However, the formation of other isomers, such as 2,3-difluoro-1-methyl-6-nitrobenzene and 2,3-difluoro-1-methyl-5-nitrobenzene, is also possible, necessitating careful control of reaction conditions and purification of the final product. Studies on the nitration of similar fluorotoluenes suggest that the formation of multiple isomers is a common challenge.[1]
Experimental Protocol
The following protocol is adapted from established methods for the nitration of fluorinated aromatic compounds.[2]
Reagents:
-
2,3-Difluorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration Reaction: To the chilled nitrating mixture, add 2,3-difluorotoluene dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C. After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, likely a mixture of isomers, will require purification by column chromatography or recrystallization to isolate the desired this compound.
Visualization of the Nitration Workflow
Caption: Experimental workflow for the direct nitration of 2,3-difluorotoluene.
Route 2: Multi-step Synthesis from 2,3,4-Trifluoronitrobenzene
An alternative and more regioselective, albeit longer, route involves a multi-step synthesis starting from 2,3,4-trifluoronitrobenzene. This pathway introduces the methyl group and then the nitro group in a more controlled manner, avoiding the formation of multiple isomers in the final nitration step. A similar strategy has been reported in a patent for the synthesis of a related compound.[3]
Synthetic Strategy
This route can be broken down into the following key transformations:
-
Nucleophilic Aromatic Substitution: Reaction of 2,3,4-trifluoronitrobenzene with a malonic ester in the presence of a base to introduce a two-carbon unit at the C1 position.
-
Decarboxylation: Removal of one of the ester groups to yield a monosubstituted ester.
-
Reduction and Methylation (or equivalent): Conversion of the ester to a methyl group.
-
Reduction of the Nitro Group: Reduction of the nitro group to an amine.
-
Diazotization and Nitration (Sandmeyer-type reaction): Conversion of the amino group to a nitro group via a diazonium salt intermediate. The Sandmeyer reaction is a well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7][8]
A key intermediate in a patented synthesis of a related compound is 1,2-difluoro-3-methyl-4-nitrobenzene, which is then reduced to 3,4-difluoro-2-methylaniline.[3] From this aniline, the target molecule can be envisioned.
Proposed Experimental Protocol (Conceptual)
The following is a conceptual outline of the multi-step synthesis.
Step 1 & 2: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene [3]
-
React 2,3,4-trifluoronitrobenzene with diethyl malonate in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
-
The resulting diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate is then subjected to decarboxylation by heating in the presence of an acid (e.g., phosphoric acid) to yield 1,2-difluoro-3-methyl-4-nitrobenzene. The reported yield for this two-step process is approximately 82%.[3]
Step 3: Reduction to 3,4-Difluoro-2-methylaniline [3]
-
The 1,2-difluoro-3-methyl-4-nitrobenzene is reduced to the corresponding aniline. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).
Step 4: Conversion of 3,4-Difluoro-2-methylaniline to this compound
-
Diazotization: The 3,4-difluoro-2-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., H₂SO₄ or HBF₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Nitration: The diazonium salt is then treated with a nitrite source, such as sodium nitrite, in the presence of a copper catalyst (a Sandmeyer-type reaction) to replace the diazonium group with a nitro group.
Visualization of the Multi-step Synthesis
Caption: Proposed multi-step synthesis of this compound.
Comparison of Synthesis Routes
| Feature | Route 1: Direct Nitration | Route 2: Multi-step Synthesis |
| Starting Material | 2,3-Difluorotoluene | 2,3,4-Trifluoronitrobenzene |
| Number of Steps | 1 | 5 |
| Key Reagents | HNO₃, H₂SO₄ | Diethyl malonate, NaH, H₃PO₄, Fe/AcOH, NaNO₂, Cu⁺ |
| Estimated Overall Yield | Moderate (likely 40-60%, isomer dependent) | Potentially higher for the desired isomer (estimated >50%) |
| Purity & Separation | Requires extensive purification to separate isomers. | High regioselectivity, simpler purification of the final product. |
| Advantages | - Short and direct route- Fewer reaction steps | - High regioselectivity- Avoids isomeric mixtures in the final step |
| Disadvantages | - Formation of multiple isomers- Difficult purification- Potentially lower yield of the desired isomer | - Long and complex synthesis- Requires multiple reaction setups and purifications |
Conclusion and Recommendations
The choice between the direct nitration of 2,3-difluorotoluene and the multi-step synthesis from 2,3,4-trifluoronitrobenzene depends heavily on the specific needs of the researcher.
Route 1 (Direct Nitration) is a viable option for rapid access to a mixture of nitrated 2,3-difluorotoluene isomers. It is a good choice for exploratory studies where small quantities are needed and efficient purification techniques (e.g., preparative HPLC) are available. However, for applications requiring high purity of this compound, the separation challenges may be significant.
Route 2 (Multi-step Synthesis) , while more laborious, offers the significant advantage of high regioselectivity. This route is recommended for researchers who require a specific isomer in high purity and on a larger scale. The control over the introduction of functional groups minimizes the formation of unwanted side products in the final stages, simplifying purification and potentially leading to a higher overall yield of the desired compound.
For drug development and other applications where isomeric purity is paramount, the investment in the multi-step synthesis is likely to be more efficient in the long run, despite the higher initial effort.
References
- 1. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis and Validation of 2,3-Difluoro-1-methyl-4-nitrobenzene for Researchers and Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2,3-Difluoro-1-methyl-4-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the downstream reaction kinetics, yield, and impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in scientific principles and validated protocols. We will explore the nuances of chromatographic and spectroscopic techniques, offering field-proven insights to guide researchers in selecting and validating the most appropriate method for their specific needs.
The Criticality of Purity for this compound
This compound (MW: 173.12 g/mol ) is a substituted nitroaromatic compound.[1] The presence of fluoro- and nitro- groups makes it a versatile reagent but also introduces potential for the formation of positional isomers and other process-related impurities during its synthesis. For instance, incomplete nitration or side reactions can lead to the presence of other difluoronitrotoluene isomers or related substances.[2] The toxicological profile of nitroaromatic compounds necessitates stringent control over their purity, particularly when used in the synthesis of pharmaceuticals.[3]
Comparative Analysis of Purity Determination Methods
The choice of an analytical method for purity determination is a critical decision driven by factors such as the expected impurities, required sensitivity, available instrumentation, and the intended use of the material. Here, we compare the three most relevant techniques for this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolving power makes it particularly suitable for separating closely related isomers that may be present as impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point due to its versatility.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C.[4]
-
Injection Volume: 1 µL (split ratio of 50:1 to avoid column overload).
-
Diluent: Acetone or a suitable organic solvent.
Causality Behind Experimental Choices:
The non-polar DB-5ms column is selected for its ability to separate compounds based on their boiling points, which is often effective for positional isomers. The temperature program is designed to ensure good separation of potential volatile impurities from the main component. The FID is a robust, universal detector for organic compounds and provides a linear response over a wide concentration range.[4]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method is most appropriate.
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A DAD can be used to identify the wavelength of maximum absorbance, likely around 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water mixture.
Causality Behind Experimental Choices:
The C18 stationary phase provides good retention and separation for moderately polar to non-polar compounds. The acetonitrile/water mobile phase is a common and effective eluent system in reversed-phase HPLC. A DAD is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.
Quantitative NMR (qNMR): An Absolute Purity Determination Method
For fluorinated compounds, 19F qNMR presents a powerful and elegant method for purity determination without the need for a specific reference standard of the analyte. The 100% natural abundance and high sensitivity of the 19F nucleus make it an excellent tool for quantitative analysis.[6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte's signals (e.g., trifluorotoluene).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl3 or DMSO-d6).
-
Acquisition Parameters:
-
A 90° pulse angle.
-
A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Careful integration of the signals from the analyte and the internal standard. The purity is calculated based on the integral ratio, the number of fluorine atoms contributing to each signal, and the known purity and weight of the internal standard.[7]
Causality Behind Experimental Choices:
qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for a direct and absolute purity determination. The use of a certified internal standard ensures traceability and accuracy. Proper selection of acquisition parameters, especially the relaxation delay, is crucial for accurate quantification.
Method Validation: A Self-Validating System for Trustworthy Results
Validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[8][9] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[10][11]
References
- 1. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating the Biological Landscape of 2,3-Difluoro-1-methyl-4-nitrobenzene Derivatives: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold can dramatically alter its biological activity. The molecule 2,3-Difluoro-1-methyl-4-nitrobenzene presents a fascinating starting point for drug discovery, combining the electron-withdrawing prowess of a nitro group with the metabolic stability and unique binding interactions conferred by fluorine atoms. This guide aims to provide a comprehensive comparison of the biological activities of derivatives stemming from this core structure, offering insights grounded in experimental data to inform future research and development.
However, a comprehensive search of the current scientific literature, including peer-reviewed journals and patent databases, reveals a significant gap in knowledge regarding the specific biological activities of derivatives of this compound. While the parent compound is commercially available and its chemical properties are documented, there is a notable absence of published studies detailing the synthesis and biological evaluation of its analogs for antimicrobial, anticancer, kinase inhibitory, neuroprotective, or other therapeutic applications.
This guide will, therefore, pivot to a broader analysis of the constituent pharmacophores—the fluorinated nitroaromatic core—to provide a foundational understanding of the potential biological activities that derivatives of this compound might exhibit. We will draw upon established principles and experimental data from closely related chemical series to extrapolate potential structure-activity relationships (SAR) and guide future exploratory studies.
The Chemical Foundation: Understanding the Core Moiety
The this compound scaffold is characterized by several key features that are expected to influence the biological activity of its derivatives:
-
Nitro Group: The strongly electron-withdrawing nitro group is a well-established pharmacophore, particularly in antimicrobial agents.[1] Its reduction within microbial cells can lead to the formation of cytotoxic nitroso and hydroxylamine intermediates, which can induce DNA damage and cell death.[1]
-
Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[2] The ortho- and meta-positioning of the two fluorine atoms in the title compound can influence the electronic properties of the benzene ring and provide specific steric and electronic interactions with biological targets.
-
Methyl Group: The methyl group can provide a point for metabolic oxidation and can influence the overall shape and lipophilicity of the molecule, potentially affecting its binding to target proteins.
Extrapolating Biological Potential: A Look at Related Compounds
While direct data is lacking for derivatives of our lead compound, we can infer potential activities by examining related structures.
Antimicrobial Activity: A Primary Area of Interest
Nitroaromatic compounds have a long history as antimicrobial agents.[1] The mechanism often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species.
Hypothetical SAR for this compound Derivatives:
-
Modulation of Reduction Potential: Modifications to the aromatic ring that alter the electron density could fine-tune the reduction potential of the nitro group, potentially leading to more selective activation in microbial cells over host cells.
-
Introduction of Additional Pharmacophores: The addition of other antimicrobial moieties, such as heterocyclic rings, could lead to synergistic or additive effects.
Table 1: Comparative Antimicrobial Activity of Representative Fluorinated Nitroaromatic Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-Nitroimidazole Derivative | Staphylococcus aureus | 15.6–62.5 | [1] |
| 4-Fluoro-β-methyl-β-nitrostyrene | Escherichia coli | Not specified, but noted as highly active | |
| Fluorinated Quinolone | Pseudomonas aeruginosa | Good inhibitory activity | [3] |
Note: This table presents data for related, but not directly derivative, compounds to illustrate the potential for antimicrobial activity in this chemical class. MIC (Minimum Inhibitory Concentration).
Anticancer and Kinase Inhibitory Potential
The incorporation of fluorine is a prevalent strategy in the design of kinase inhibitors and other anticancer agents.[2] Fluorine can form crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases.
Potential Avenues for Derivative Design:
-
Targeting Specific Kinases: By appending moieties known to interact with the hinge region or other key residues of specific kinases, derivatives of this compound could be developed as targeted inhibitors.
-
Structure-Based Design: Computational modeling of the parent scaffold docked into the active sites of various kinases could guide the rational design of more potent and selective derivatives.
Caption: Hypothetical kinase inhibition pathway.
Experimental Protocols: A Roadmap for Future Investigation
For researchers interested in exploring the biological activities of this compound derivatives, the following established protocols for assessing antimicrobial and anticancer activity can be employed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: General experimental workflow for drug discovery.
Conclusion and Future Directions
While this guide could not provide a direct comparison of the biological activities of this compound derivatives due to a lack of available data, it has laid a theoretical groundwork for future investigations. The combination of a nitro group and difluoro substitution on a methylated benzene ring presents a promising, yet unexplored, scaffold for the development of novel therapeutic agents.
The path forward is clear: the synthesis and systematic biological evaluation of a library of derivatives are necessary to unlock the therapeutic potential of this chemical series. Researchers are encouraged to explore modifications at the methyl group, substitution of the nitro group with other electron-withdrawing moieties, and the introduction of various substituents on the aromatic ring to build a comprehensive structure-activity relationship profile. The experimental protocols outlined herein provide a starting point for these crucial next steps. The field awaits the pioneering studies that will illuminate the biological landscape of these intriguing compounds.
References
- 1. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Performance of 2,3-Difluoro-1-methyl-4-nitrobenzene in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, fluorinated aromatic compounds have garnered significant attention due to the unique physicochemical properties that fluorine substitution imparts upon a molecule, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3), a versatile, though not extensively documented, reagent in specific, high-value chemical transformations.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a causal understanding of experimental choices, grounding theoretical principles in practical, field-proven insights. We will objectively compare the anticipated performance of this compound with common alternatives, supported by experimental data from closely related analogues where direct data is unavailable.
Introduction to this compound: A Profile
This compound is a substituted aromatic compound featuring two fluorine atoms, a methyl group, and a nitro group.[1] This specific arrangement of substituents dictates its reactivity, making it a valuable intermediate in the synthesis of agrochemicals and potentially in the development of novel pharmaceuticals.[2][3] The core reactivity of this molecule is centered around two primary transformations:
-
Nucleophilic Aromatic Substitution (SNA r): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, with the fluorine atoms serving as excellent leaving groups.
-
Reduction of the Nitro Group: The nitro functionality can be readily reduced to an amine, opening a pathway to a diverse array of aniline derivatives.
This guide will dissect these two key reaction classes, providing a comparative analysis of this compound against other common reagents.
Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.[4]
The reactivity of the halo-substituent in SNAr reactions is a critical consideration. For this compound, the two fluorine atoms are the leaving groups, and their departure is facilitated by the strong electron-withdrawing effect of the para-nitro group.
Conceptual Workflow for SNAr Reactions
The following diagram illustrates a generalized workflow for SNAr reactions involving a fluorinated nitroaromatic compound.
Caption: A generalized experimental workflow for SNAr reactions.
Comparison with Alternative Reagents
While specific, direct comparative kinetic data for this compound is scarce in peer-reviewed literature, we can infer its reactivity relative to more common alternatives based on established principles of SNAr. The primary competitors in this space are other difluoronitrobenzene isomers, such as 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene.
Table 1: Qualitative Reactivity Comparison for SNAr Reactions
| Feature | This compound | 2,4-Difluoronitrobenzene | 3,4-Difluoronitrobenzene |
| Activating Group | Strong (-NO₂) | Strong (-NO₂) | Strong (-NO₂) |
| Leaving Groups | Two Fluorine atoms | Two Fluorine atoms | Two Fluorine atoms |
| Regioselectivity | Potentially complex due to the ortho and meta fluorine atoms relative to the nitro group. The fluorine at the 2-position is ortho to the nitro group and is expected to be more reactive. | The fluorine at the 4-position (para to nitro) is generally more reactive than the fluorine at the 2-position (ortho to nitro). | The fluorine at the 4-position (para to nitro) is more reactive. |
| Steric Hindrance | The methyl group at the 1-position may introduce some steric hindrance for nucleophilic attack at the 2-position. | Less steric hindrance compared to the 2,3-difluoro isomer. | Less steric hindrance compared to the 2,3-difluoro isomer. |
Expertise & Experience Insights:
The regioselectivity of SNAr on di- or poly-substituted aromatics is a nuanced interplay of electronic and steric effects. In this compound, the fluorine atom at the 2-position is ortho to the strongly activating nitro group, making it the likely site of initial nucleophilic attack. However, the adjacent methyl group at the 1-position could sterically hinder the approach of bulky nucleophiles, potentially leading to a mixture of products or requiring more forcing conditions. In contrast, 2,4- and 3,4-difluoronitrobenzene offer more predictable regioselectivity, with the fluorine atom para to the nitro group being the more reactive site.[5]
Experimental Protocols for SNAr Reactions (Adapted from Analogous Systems)
The following protocols are adapted from established procedures for similar fluoronitrobenzene derivatives and can serve as a starting point for optimizing reactions with this compound.[4]
Protocol 2.3.1: Reaction with Amine Nucleophiles (e.g., Piperidine)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq).
-
Add a base such as K₂CO₃ or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.3.2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
-
In an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF and cool to 0 °C.
-
Slowly add the thiol (1.1 eq) and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 2.3.3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
-
In an inert atmosphere, dissolve the alcohol (e.g., methanol) in an anhydrous solvent like THF or DMF.
-
Add a strong base such as NaH or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Reduction of the Nitro Group: A Comparative Overview
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors for pharmaceuticals, agrochemicals, and dyes.[6]
Common Reduction Methodologies
Several methods are available for the reduction of nitroarenes, each with its own advantages and disadvantages. The choice of method often depends on the presence of other functional groups in the molecule, cost, and scalability.
Table 2: Comparison of Nitro Reduction Methods
| Method | Typical Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yields, clean reaction, atom economical | Requires specialized equipment for handling hydrogen gas, potential for over-reduction of other functional groups. |
| Transfer Hydrogenation | HCOOH, HCOONH₄, Cyclohexene, Hydrazine hydrate with a catalyst (e.g., Pd/C, Fe₂O₃) | Avoids the need for high-pressure hydrogen gas, often milder conditions.[7] | Stoichiometric amounts of hydrogen donor are required. |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Inexpensive and robust | Generates significant amounts of metal waste, harsh acidic conditions may not be suitable for all substrates. |
Experimental Protocol for Catalytic Hydrogenation (Adapted from Analogous Systems)
The following is a general procedure for the catalytic hydrogenation of a nitroaromatic compound.[6]
Protocol 3.2.1: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically from a balloon or at a specified pressure).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Logical Flow of Nitro Reduction and Subsequent Functionalization
Caption: Synthetic pathways originating from the reduction of the nitro group.
Conclusion and Future Outlook
This compound presents itself as a valuable, albeit under-characterized, building block for organic synthesis. Its utility lies in the predictable reactivity of the nitro group for reduction and the activation of the fluorine atoms for nucleophilic aromatic substitution. While direct comparative data is limited, established principles of physical organic chemistry allow for a rational comparison with more common isomers.
For researchers and drug development professionals, the key considerations for employing this reagent are:
-
SNAr Regioselectivity: The fluorine at the 2-position is electronically favored for substitution, but the ortho-methyl group may introduce steric challenges. Careful optimization of reaction conditions and nucleophile choice is crucial.
-
Versatility of the Aniline Derivative: The product of nitro reduction, 3,4-difluoro-2-methylaniline, is a versatile intermediate for the synthesis of a wide range of compounds, including those with potential biological activity.
Future work in this area should focus on generating robust, quantitative data for the SNAr reactions of this compound with a variety of nucleophiles. Such studies would provide a clearer understanding of its reactivity profile and enable a more direct comparison with its isomers, ultimately facilitating its broader application in the synthesis of novel molecules.
References
- 1. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Cost-Effectiveness Analysis of 2,3-Difluoro-1-methyl-4-nitrobenzene for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into a molecule can dramatically enhance its metabolic stability, binding affinity, and bioavailability.[1][2] Among these valuable scaffolds, 2,3-Difluoro-1-methyl-4-nitrobenzene stands out as a compound with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. However, its utility in a research and development setting is intrinsically linked to its synthetic accessibility and cost-effectiveness.
This guide provides a comprehensive cost-effectiveness analysis of this compound. Rather than presenting a rigid protocol, we will explore various synthetic strategies, compare them with viable alternatives, and provide the experimental and theoretical framework necessary for you to make informed decisions in your procurement or synthesis efforts.
The Strategic Importance of Fluorine Substitution in Aromatic Systems
The substitution pattern of fluorine on an aromatic ring is not a trivial consideration. The unique electronic properties of the C-F bond can influence the reactivity of other functional groups, modulate the pKa of nearby acidic or basic centers, and create novel intermolecular interactions. In the context of this compound, the ortho and meta positioning of the two fluorine atoms relative to the methyl group, and their relationship to the strongly electron-withdrawing nitro group, creates a unique electronic environment that can be exploited in downstream synthetic transformations.
Comparative Analysis: Isomeric Alternatives to this compound
While this compound presents a specific substitution pattern, a cost-effectiveness analysis would be incomplete without considering its isomers and other related difluoronitrobenzene derivatives. These alternatives may offer similar, or in some cases, more desirable, synthetic handles at a potentially lower cost.
| Compound | Key Structural Feature | Potential Applications | Commercial Availability & Price |
| This compound | Vicinal fluorines adjacent to the methyl group. | Building block for kinase inhibitors, novel heterocycles. | Available from several suppliers, with prices ranging from $23.00/1g to $75.90/5g.[3] |
| 3,4-Difluoronitrobenzene | Vicinal fluorines. | Intermediate for antiviral, anticancer, and anti-inflammatory drugs.[1] | Readily available, with a generally lower cost than the target molecule. |
| 2,4-Difluoronitrobenzene | Fluorines in a 1,3-relationship. | Synthesis of porous organic materials and pharmaceutical building blocks.[4] | Commercially available from numerous suppliers, often at a lower price point than more complex isomers. |
| 2,5-Difluoronitrobenzene | Fluorines in a 1,4-relationship. | Precursor for various substituted anilines and other intermediates. | Commercially available. |
The choice between these alternatives will ultimately depend on the specific synthetic route and the desired final product. However, an understanding of their relative costs and synthetic accessibility is crucial for project planning and budgeting.
Synthetic Strategies and Cost-Effectiveness
The synthesis of fluoronitroaromatic compounds can be approached from several angles, each with its own set of advantages and disadvantages in terms of cost, yield, and scalability.
Route 1: Electrophilic Nitration of a Difluorotoluene Precursor
A common and conceptually straightforward approach to synthesizing nitroaromatic compounds is the direct nitration of the corresponding arene.
Caption: Electrophilic nitration of 2,3-difluorotoluene.
Analysis: The directing effects of the substituents on the aromatic ring are paramount in this approach. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing, albeit deactivating. This would likely result in a mixture of nitrated isomers, with the desired 4-nitro product being one of several. The separation of these isomers can be a significant challenge, leading to lower yields and increased purification costs.
Cost Considerations:
-
Starting Material: The cost of 2,3-difluorotoluene is a primary driver.
-
Reagents: Nitric and sulfuric acid are commodity chemicals and relatively inexpensive.
-
Purification: The need for chromatographic separation can significantly increase the overall cost, especially at a larger scale.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves the displacement of a leaving group, typically a halogen, by a fluoride ion. This is often referred to as a Halogen Exchange (Halex) reaction.
Caption: Synthesis via Nucleophilic Aromatic Substitution.
Analysis: The success of this reaction hinges on the activation of the leaving groups by the electron-withdrawing nitro group. The reaction typically requires high temperatures and a polar aprotic solvent. The choice of fluoride source and the potential need for a phase-transfer catalyst are also important considerations. This route can offer higher selectivity compared to electrophilic nitration.
Cost Considerations:
-
Starting Material: The synthesis of the dichloro-methyl-nitrobenzene precursor adds to the overall cost.
-
Reagents: Anhydrous potassium fluoride and specialized solvents contribute to the cost.
-
Energy: The high reaction temperatures required translate to higher energy costs.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Nitration of a Difluorotoluene
Disclaimer: This is a general, hypothetical procedure and must be adapted and optimized for the specific substrate and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the starting difluorotoluene (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Halex Reaction)
Disclaimer: This is a general, hypothetical procedure and must be adapted and optimized for the specific substrate and scale.
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the chlorinated precursor (1.0 eq), anhydrous potassium fluoride (2.5 eq), and a high-boiling polar aprotic solvent (e.g., sulfolane or DMF).
-
Reaction Conditions: Heat the mixture to 150-200 °C and stir vigorously under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.
Cost-Effectiveness Summary
| Synthesis Route | Starting Material Cost | Reagent & Solvent Cost | Purification Cost | Potential Yield & Purity | Overall Cost-Effectiveness |
| Electrophilic Nitration | Moderate to High (depends on difluorotoluene isomer) | Low | High (due to isomer separation) | Low to Moderate | Potentially lower for less complex isomers, but likely poor for this compound. |
| Nucleophilic Aromatic Substitution | High (requires multi-step precursor synthesis) | Moderate to High | Moderate | Moderate to High | May be more cost-effective for specific, highly functionalized isomers where selectivity is crucial. |
Conclusion and Recommendations
The cost-effectiveness of this compound is a multifaceted issue with no single "best" answer. For researchers requiring small quantities for initial studies, direct purchase from a chemical supplier is the most practical approach.[3][5] For larger-scale applications or when the specific isomer is not commercially available, a thorough evaluation of the available synthetic routes is necessary.
Based on our analysis, the direct nitration of a commercially available difluorotoluene is likely to be the most cost-effective route for simpler isomers where regioselectivity is not a major issue. However, for a complex substitution pattern as seen in this compound, a nucleophilic aromatic substitution approach, despite its higher initial cost, may prove more efficient in the long run due to potentially higher yields and purities.
Ultimately, the most cost-effective strategy will be dictated by the specific needs of your project, the scale of the synthesis, and the available resources and expertise. We recommend a careful in-house evaluation of both the procurement and synthesis options before committing to a specific course of action.
References
- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. This compound | Aladdin [en.odoo.aladdin-e.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
A Comparative Guide for Medicinal Chemists: 2,3-Difluoro-1-methyl-4-nitrobenzene vs. Its Mono- and Non-Fluorinated Analogues
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms onto aromatic scaffolds is a cornerstone of rational design. This guide provides an in-depth comparison of 2,3-difluoro-1-methyl-4-nitrobenzene and its less fluorinated counterparts: 2-fluoro-4-nitrotoluene, 3-fluoro-4-nitrotoluene, and the parent compound, 4-nitrotoluene. We will dissect the profound impact of fluorine substitution on physicochemical properties, chemical reactivity—with a deep dive into Nucleophilic Aromatic Substitution (SNAr)—and critical drug-like attributes such as metabolic stability. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental insights and data to guide the selection of these vital building blocks.
The Physicochemical Landscape: How Fluorine Sculpts Molecular Properties
The introduction of fluorine, the most electronegative element, fundamentally alters the electronic and physical nature of the parent 4-nitrotoluene molecule. These changes, while seemingly subtle, have significant downstream consequences for reaction kinetics, biological interactions, and pharmacokinetic profiles.
The progressive addition of fluorine atoms generally increases molecular weight and can influence melting and boiling points. More critically, it impacts electronic distribution, lipophilicity (LogP), and the polar surface area (PSA). While the PSA is dominated by the nitro group and remains constant, the LogP values are predicted to increase with fluorination, enhancing lipophilicity. This property is a double-edged sword in drug design, potentially improving membrane permeability but sometimes leading to off-target effects if not carefully balanced.
Table 1: Comparative Physicochemical Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted)[1][2][3] |
| 4-Nitrotoluene | C₇H₇NO₂[4][5] | 137.14[4][6] | 52-54[7][8] | 238[7][8] | 2.37[1] | |
| 2-Fluoro-4-nitrotoluene | C₇H₆FNO₂[9][10] | 155.13[9][10] | 31-35[11][12] | 65-68 / 2 mmHg[10][11] | ~2.7[9] | |
| 3-Fluoro-4-nitrotoluene | C₇H₆FNO₂ | 155.13 | 52-55[2][13] | 97-98 / 3 mmHg[13] | ~2.15[2] | |
| This compound | C₇H₅F₂NO₂[14][15] | 173.12[14][16] | Solid/Liquid at RT | Not specified | ~2.3[17] |
Note: Structures are illustrative. LogP values for fluorinated compounds are estimates based on computational models and can vary.
Reactivity Deep Dive: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of these compounds lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This class of reaction is critical for building complex molecules, particularly in the pharmaceutical and agrochemical industries, by allowing the installation of nucleophiles onto an aromatic ring.[18]
The SNAr Mechanism: A Tale of Activation and Stabilization
For SNAr to occur, the aromatic ring must be "activated," meaning it needs to be electron-deficient.[18] This is achieved by placing a strong electron-withdrawing group (EWG), such as the nitro (–NO₂) group, ortho or para to a suitable leaving group. The mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The powerful electron-withdrawing nitro group delocalizes the negative charge of the intermediate, lowering the activation energy and facilitating the reaction.[19]
Figure 1: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Role of Fluorine: A Superior Leaving Group and Activator
In the context of SNAr, the identity of the leaving group is crucial. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr the trend is often reversed: F > Cl > Br > I.[19] This is because the rate-determining step is typically the initial nucleophilic attack (Step 1). Fluorine's immense electronegativity makes the carbon it's attached to highly electrophilic and thus more susceptible to attack. This strong inductive electron withdrawal also helps to stabilize the developing negative charge in the Meisenheimer complex.
Comparative Reactivity:
-
4-Nitrotoluene: Lacks a leaving group and is therefore inert to SNAr.
-
2-Fluoro- & 3-Fluoro-4-nitrotoluene: Both are activated for SNAr. The fluorine atom serves as an excellent leaving group. The nitro group at position 4 activates the fluorine at position 3 for displacement. For 2-fluoro-4-nitrotoluene, the fluorine at position 2 is also activated by the para-nitro group. These compounds are valuable for regioselective synthesis.[20]
-
This compound: This is the most reactive of the series towards SNAr. It possesses two fluorine atoms, both activated by the para-nitro group. The fluorine at position 3 is directly ortho to the nitro group, while the fluorine at position 2 is meta. Nucleophilic attack will preferentially occur at the C3 position due to superior resonance stabilization of the negative charge onto the nitro group. The presence of a second fluorine atom further enhances the electrophilicity of the ring, making this substrate highly reactive for sequential substitution reactions.[21]
Experimental Protocol: A General SNAr Reaction
This protocol provides a template for substituting a fluorine atom with a generic amine nucleophile (e.g., morpholine), a common transformation in pharmaceutical synthesis.[18]
Objective: Synthesize 4-(3-fluoro-2-methyl-4-nitrophenyl)morpholine from this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the base (e.g., K₂CO₃) followed by the slow addition of morpholine at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Figure 2: A generalized experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Implications for Drug Development: The Fluorine Advantage
The decision to use a fluorinated analogue often extends beyond synthetic convenience and into the realm of pharmacokinetics and pharmacodynamics.
Metabolic Stability: Blocking the "Soft Spots"
A primary challenge in drug development is preventing the rapid metabolic breakdown of a compound by enzymes, particularly the Cytochrome P450 (CYP450) superfamily in the liver.[22] These enzymes often hydroxylate electron-rich or sterically accessible C-H bonds.
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively "block" this metabolic pathway.[22][23] This leads to:
-
Increased Half-life (t½): The drug remains in circulation for a longer period.
-
Improved Bioavailability: More of the active drug reaches its intended target.
-
Reduced Metabolite Load: Potentially avoiding the formation of toxic or inactive metabolites.
While direct metabolic data for this compound is not publicly available, the principle is widely established.[22][24][25][26] The methyl group on the nitrotoluene scaffold is a potential site for oxidative metabolism. While fluorination at the 2 and 3 positions does not directly block the methyl group, the strong electron-withdrawing effects can decrease the electron density of the entire ring system, potentially reducing its susceptibility to certain types of metabolic attack.
Figure 3: Conceptual diagram illustrating how fluorination can block oxidative metabolism at a susceptible site.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard preclinical screen to evaluate a compound's susceptibility to metabolism.[22]
Objective: To determine the metabolic half-life (t½) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/water bath (37 °C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in buffer.
-
Add the compound to a suspension of liver microsomes in a 96-well plate or microcentrifuge tubes. Pre-incubate at 37 °C for 5-10 minutes.[22]
-
Initiate the reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel.[22]
-
At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.[22]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope).
Conclusion
The journey from 4-nitrotoluene to this compound is a clear demonstration of the power of fluorine in modern chemistry. While the non-fluorinated parent is a simple commodity chemical, its fluorinated analogues are high-value intermediates precisely because of the properties fluorine imparts.
-
For Synthetic Chemists: this compound offers significantly enhanced reactivity in SNAr reactions, enabling the construction of complex molecular architectures under milder conditions than would be possible with less-activated rings. Its two distinct fluorine positions can also be exploited for sequential, regioselective substitutions.
-
For Medicinal Chemists: The incorporation of fluorine is a validated strategy to enhance metabolic stability, a critical parameter in drug design.[23] The resulting improvements in pharmacokinetic profiles can mean the difference between a failed candidate and a successful therapeutic. The altered electronic properties can also be used to fine-tune a molecule's pKa or conformational preferences to optimize target binding.
References
- 1. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 4. innospk.com [innospk.com]
- 5. 4-nitrotoluene [webbook.nist.gov]
- 6. 4-Nitrotoluene 99 99-99-0 [sigmaaldrich.com]
- 7. 4-Nitrotoluene | 99-99-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 2-Fluoro-4-nitrotoluene | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]
- 12. 2-氟-4-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Fluoro-4-nitrotoluene | 446-34-4 [chemicalbook.com]
- 14. Buy this compound | 932373-72-3 [smolecule.com]
- 15. Page loading... [guidechem.com]
- 16. usbio.net [usbio.net]
- 17. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. vapourtec.com [vapourtec.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pharmacyjournal.org [pharmacyjournal.org]
- 24. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Difluoro-1-methyl-4-nitrobenzene Isomers
For researchers in medicinal chemistry and materials science, the precise structural elucidation of aromatic isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, reactivity, and safety profile. The family of difluoro-methyl-nitrobenzene isomers, key building blocks in the synthesis of novel pharmaceuticals and agrochemicals, presents a classic analytical challenge. While sharing the same molecular formula (C₇H₅F₂NO₂) and mass, their distinct substitution patterns give rise to unique spectroscopic fingerprints.[1][2][3][4]
This guide provides an in-depth comparison of 2,3-Difluoro-1-methyl-4-nitrobenzene and three of its structural isomers, demonstrating how a multi-technique spectroscopic approach (NMR, FT-IR, and MS) can be used for unambiguous identification. We will move beyond simple data reporting to explain the underlying chemical principles that dictate the spectral differences, providing you with the predictive power to approach similar analytical problems.
The Isomers in Focus
Our primary compound of interest is This compound (CAS 932373-72-3). For a robust comparison, we will analyze it alongside three isomers with distinct spatial arrangements of their functional groups:
-
Isomer A: this compound
-
Isomer B: 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS 1616526-80-7)[2][5][6]
-
Isomer C: 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7)[1][]
-
Isomer D: 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 2756252)[8]
The Analytical Workflow: A Logic-Driven Approach
The conclusive identification of a specific isomer from a group of candidates is a systematic process. It begins with sample preparation and progresses through data acquisition across multiple spectroscopic platforms. The final, and most critical, phase is the integrated interpretation of this data, where the unique structural features of each molecule are matched to their corresponding spectral outputs.
Caption: High-level workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. For these compounds, ¹H, ¹³C, and especially ¹⁹F NMR provide a wealth of structural information.
¹⁹F NMR: The Isomer's Loudest Proclamation
Fluorine-19 is an ideal NMR nucleus, boasting 100% natural abundance and a high gyromagnetic ratio, which translates to high sensitivity.[9] Its most significant advantage, however, is its vast chemical shift range (over 800 ppm), which makes it exquisitely sensitive to subtle changes in the molecular environment.[9] Electron-withdrawing groups (like -NO₂) cause a downfield shift (less negative ppm values), while electron-donating groups (like -CH₃) cause an upfield shift (more negative ppm values).[10]
Expected ¹⁹F NMR Distinctions:
-
Chemical Shift (δ): The chemical shift of each fluorine atom will be primarily influenced by the substituent para to it. For instance, a fluorine atom para to the electron-withdrawing nitro group will be significantly deshielded (shifted downfield) compared to one para to the electron-donating methyl group.
-
Coupling (J): The through-bond coupling (J-coupling) between the two fluorine atoms (³JF-F, ⁴JF-F, or ⁵JF-F depending on the isomer) and between fluorine and nearby protons (³JH-F, ⁴JH-F) will produce unique splitting patterns and coupling constants for each isomer. These H-F couplings are often observable and provide definitive connectivity information.[9]
| Isomer | Structure | Expected ¹⁹F NMR Features |
| A: this compound | ortho-difluoro | Two distinct fluorine signals. Expect complex splitting due to coupling to each other (³JF-F) and to aromatic protons. The F at C-3 will be more deshielded due to its proximity to the nitro group. |
| B: 1,5-Difluoro-3-methyl-2-nitrobenzene | meta-difluoro | Two distinct fluorine signals. The F at C-1 will be strongly influenced by the ortho-nitro group. The F at C-5 will be influenced by the ortho-methyl group. Expect a ⁴JF-F coupling. |
| C: 1,3-Difluoro-5-methyl-2-nitrobenzene | meta-difluoro | Two distinct fluorine signals, both ortho to the nitro group, leading to significant downfield shifts. Expect a ⁴JF-F coupling. |
| D: 1,2-Difluoro-4-methyl-5-nitrobenzene | ortho-difluoro | Two distinct fluorine signals. The F at C-2 will be influenced by the meta-nitro group, while the F at C-1 will be influenced by the para-nitro group, causing a significant downfield shift for F-1. Expect a ³JF-F coupling. |
¹H NMR: Mapping the Proton Environment
While the aromatic region of the ¹H NMR spectrum can be complex, the number of signals, their chemical shifts, and their splitting patterns are unique for each isomer. The strongly electron-withdrawing nitro group dramatically deshields ortho and para protons, shifting them downfield (higher ppm).[11] The methyl group is weakly donating, causing a slight shielding effect.
Expected ¹H NMR Distinctions:
-
Number of Aromatic Signals: Isomers with higher symmetry may show fewer signals. For example, Isomer C might be expected to show two distinct aromatic proton signals, while the others will show three.
-
Chemical Shifts (δ): Protons ortho to the nitro group will have the highest chemical shifts (typically > 8.0 ppm). Protons ortho or para to the methyl group will be the most shielded (lowest ppm).
-
Splitting Patterns: The coupling between aromatic protons (³JH-H ≈ 7-9 Hz for ortho, ⁴JH-H ≈ 2-3 Hz for meta) and coupling to fluorine atoms (JH-F) will create unique multiplets for each proton. A proton ortho to a fluorine will typically show a larger coupling constant (³JH-F ≈ 6-10 Hz) than a meta proton (⁴JH-F ≈ 2-4 Hz).
| Isomer | Expected Aromatic Protons | Methyl Signal (Singlet) | Key Differentiating Features |
| A | 2 protons | ~2.6 ppm | Two aromatic doublets, each split further by fluorine coupling. |
| B | 2 protons | ~2.4 ppm | Two aromatic signals, likely complex multiplets due to H-F and H-H coupling. |
| C | 2 protons | ~2.5 ppm | Two aromatic signals, likely appearing as triplets or doublet of doublets due to coupling with two fluorine atoms. |
| D | 2 protons | ~2.5 ppm | One proton will be a singlet (or narrowly split triplet) due to being flanked by two substituents. The other will be a singlet split by fluorine coupling. |
Note: A ¹H NMR spectrum is available for this compound from ChemicalBook, which can serve as a reference.[12]
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to substituent effects. Carbons directly attached to fluorine will appear as doublets due to strong one-bond ¹JC-F coupling (typically 240-260 Hz). Carbons two or three bonds away will show smaller couplings.
Expected ¹³C NMR Distinctions:
-
Number of Signals: Due to symmetry, some isomers may have fewer than the 7 expected carbon signals (6 aromatic + 1 methyl).
-
C-F Coupling: The number of carbons showing large ¹JC-F coupling will be two for all isomers, but their chemical shifts will differ based on the other substituents.
-
Chemical Shifts: The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, while the carbon bearing the methyl group (C-CH₃) will be shielded. The methyl carbon itself will appear far upfield (~15-25 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While it is generally less powerful than NMR for distinguishing between positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.
Key Vibrational Modes:
-
N-O Asymmetric & Symmetric Stretching: The most prominent peaks will be from the nitro group. These are typically very strong and appear around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) . The exact position is sensitive to the electronic environment; conjugation and electron-withdrawing groups can shift these frequencies.
-
C-F Stretching: These vibrations occur in the fingerprint region, typically between 1100-1300 cm⁻¹ . The pattern and position of these bands can differ between isomers.
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region confirm the benzene ring.
-
C-H Out-of-Plane Bending: The pattern of peaks in the 700-900 cm⁻¹ region can sometimes be indicative of the substitution pattern on the benzene ring.
| Isomer | Expected Key FT-IR Features |
| All | Strong NO₂ stretches (~1540 & ~1360 cm⁻¹). C-F stretches (~1100-1300 cm⁻¹). Aromatic and aliphatic C-H and C=C stretches. |
| Distinctions | Subtle shifts (± 5-10 cm⁻¹) in the NO₂ and C-F stretching frequencies based on the electronic interplay of substituents. The out-of-plane bending region may show pattern differences. |
Mass Spectrometry (MS)
Under typical electron ionization (EI) conditions, all four isomers will exhibit the same molecular ion peak (M⁺˙) at an m/z corresponding to their shared molecular weight of 173.12 g/mol .[1][2][3] The true power of MS in isomer differentiation lies in analyzing the fragmentation patterns. The relative abundances of fragment ions can be highly reproducible and characteristic of a specific isomer.
Expected Fragmentation Pathways:
The fragmentation of nitroaromatics is often initiated by the loss of the nitro group or its components.
-
Loss of NO₂: A primary fragmentation will likely be the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 127 .
-
Loss of NO: Loss of nitric oxide (•NO, 30 Da) from the molecular ion can lead to a fragment at m/z 143 .
-
Loss of Oxygen: A rearrangement followed by the loss of an oxygen atom (16 Da) to form a nitroso compound radical cation at m/z 157 is possible.
-
Subsequent Fragmentations: The initial fragments (e.g., m/z 127) can undergo further fragmentation, such as the loss of a fluorine atom (19 Da) or HCN (27 Da), that can help differentiate the isomers. The relative stability of the resulting carbocations will dictate the most favorable pathways, which are influenced by the substituent positions. For example, the proximity of the methyl group to the initial radical site can influence subsequent rearrangements and fragmentations.[13]
Caption: Common fragmentation pathways for nitroaromatic compounds.
The relative intensity of the m/z 127 vs. m/z 143 peaks may vary significantly between isomers, providing a key diagnostic tool.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a minimum of 400 MHz.
-
Acquire a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): If the sample is a solid, place a small amount directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction on the resulting spectrum if available in the software.
-
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of any potential impurities.
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Scan a mass range from m/z 40 to 200.
-
Conclusion
The unambiguous identification of difluoro-methyl-nitrobenzene isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While FT-IR and MS provide crucial confirmation of functional groups and molecular weight, NMR spectroscopy stands as the definitive technique for differentiation. In particular, the high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it the most powerful single tool for this class of compounds. By carefully analyzing the chemical shifts, coupling constants, and fragmentation patterns across these techniques, researchers can confidently assign the correct structure, ensuring the integrity and validity of their synthetic and developmental work.
References
- 1. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 5. 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 8. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. This compound(932373-72-3) 1H NMR [m.chemicalbook.com]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
A Comparative Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Synthesis and Applications
This guide offers a comprehensive technical overview of 2,3-Difluoro-1-methyl-4-nitrobenzene, a key fluorinated aromatic compound. It serves as a critical intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2][3] This document provides a comparative analysis of its synthetic routes, explores its chemical properties with supporting data, and evaluates its performance in various applications to assist researchers, chemists, and professionals in drug development.
The Strategic Importance of Fluorinated Aromatic Building Blocks
The introduction of fluorine atoms into organic molecules can significantly enhance their chemical and biological properties. In pharmaceuticals, this often leads to improved metabolic stability, bioavailability, and binding affinity.[2][4] Difluoronitrobenzene derivatives are particularly valuable due to their versatile reactivity, which allows for the construction of complex molecular architectures.[1][3][5] this compound (CAS: 932373-72-3) is a prime example, offering a unique combination of reactive sites for chemical modification.[6]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₂[6][7] |
| Molecular Weight | 173.12 g/mol [7] |
| Appearance | Yellow to Orange to Brown Solid or Liquid[8] |
| Purity | Typically ≥98%[8] |
Synthesis of this compound: A Comparative Analysis
The efficient and scalable synthesis of this compound is crucial for its industrial applications. The primary synthetic route involves the nitration of a difluorotoluene precursor.
Electrophilic Nitration of 2,3-Difluorotoluene
The most common laboratory and industrial scale synthesis involves the direct nitration of 1,2-difluorobenzene using a mixture of nitric and sulfuric acids under controlled temperature conditions.[2]
Experimental Protocol:
-
A solution of the starting material, such as 1,3-difluoro-2-bromobenzene, is dissolved in concentrated sulfuric acid.[9]
-
Concentrated nitric acid is added dropwise, ensuring the reaction temperature is carefully controlled to prevent side reactions.[9]
-
The reaction mixture is stirred for a short period after the addition is complete.[9]
-
The mixture is then quenched by pouring it onto ice.[9]
-
The product is extracted using an organic solvent, such as methylene chloride.[9]
-
The combined organic layers are washed, dried, and the solvent is removed to yield the crude product.[9]
-
Recrystallization from a suitable solvent like isopropyl ether can be performed to obtain the final product with high purity.[9]
Causality Behind Experimental Choices:
-
Mixed Acids: The combination of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this aromatic substitution reaction.
-
Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low and controlled temperature is essential to ensure regioselectivity and to prevent the formation of dinitrated or other undesirable byproducts.
-
Quenching on Ice: This step serves to stop the reaction and to precipitate the organic product from the acidic aqueous mixture.
Alternative Synthetic Approaches:
While direct nitration is prevalent, other methods for synthesizing fluoronitrobenzenes exist, such as the reaction of a dichloronitrobenzene with potassium fluoride in the presence of a phase transfer catalyst.[10] Greener advancements in nitration include catalytic, photochemical, and electrochemical techniques aimed at reducing waste.[2]
Caption: Synthetic route to this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is primarily dictated by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the ring are good leaving groups, and their displacement by nucleophiles is a key reaction. This allows for the introduction of a wide range of functional groups.[1] This reactivity is a cornerstone for building complex molecules.[1]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental as the resulting amino group is a versatile handle for further derivatization into amides, ureas, and heterocycles, which are common motifs in pharmaceuticals.[1]
Caption: Key reactions of this compound.
Applications in Research and Industry
Difluoronitrobenzene derivatives are crucial intermediates in several high-value industries.
Pharmaceuticals
These compounds are essential building blocks for active pharmaceutical ingredients (APIs).[1][2] They are used in the synthesis of a variety of drugs, including antiviral, anticancer, and anti-inflammatory agents.[2] The presence of fluorine can enhance the metabolic stability and bioactivity of drug molecules.[3][4] For instance, they are used in the synthesis of kinase inhibitors and treatments for malaria.[11]
Agrochemicals
In the agricultural sector, these intermediates are used to produce herbicides, fungicides, and insecticides.[2] The fluorine atoms can increase the efficacy and environmental persistence of these products.[2][3]
Materials Science
This compound and related compounds are used in the creation of high-performance polymers and advanced materials for electronics and display technologies due to their optical and thermal stability.[1][2]
Comparative Performance and Alternatives
While this compound is a valuable reagent, the choice of a specific fluorinated building block often depends on the desired substitution pattern and the specific synthetic target. Other isomers, such as 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene, offer different reactivity and are used in the synthesis of other classes of compounds.[5][12] The selection of the appropriate isomer is a critical decision in the design of a synthetic route.
Conclusion
This compound is a versatile and highly valuable chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science industries. Its synthesis is well-established, and its reactivity is well-understood, making it a reliable building block for the creation of complex and functional molecules. The continued exploration of new applications for this and other fluorinated compounds will undoubtedly lead to further innovations in medicine and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 932373-72-3 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 11. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of 2,3-Difluoro-1-methyl-4-nitrobenzene
This guide provides a comprehensive computational chemistry workflow for characterizing 2,3-Difluoro-1-methyl-4-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. We will explore its structural, vibrational, electronic, and nonlinear optical (NLO) properties, placing them in context with related substituted nitrobenzene derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to gain deeper insights into molecular properties.
Theoretical Framework: The Power of Density Functional Theory
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows us to approximate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For the analyses presented here, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it has consistently provided reliable results for a wide range of organic molecules.[1][2][3][4] The choice of basis set, which describes the atomic orbitals, is also critical. We will utilize the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions necessary for accurate property prediction.[2][3]
The central principle of our investigation is to first determine the molecule's most stable three-dimensional arrangement—its optimized geometry. From this foundation, we can then calculate a host of properties that are directly comparable to experimental data.
Comparative Analysis: Placing this compound in Context
While specific experimental data for this compound is not extensively available in the public domain, we can draw strong inferences by comparing its predicted properties to those of well-studied analogues. The positioning of the fluoro, methyl, and nitro groups on the benzene ring significantly influences the molecule's electronic and spectroscopic characteristics.[5][6][7]
Vibrational Spectroscopy: A Fingerprint of Molecular Motion
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" for a molecule based on its fundamental vibrations. DFT calculations allow us to predict these vibrational frequencies with a high degree of accuracy.
Key Vibrational Modes and Expected Frequencies:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance and Comparison |
| NO₂ Asymmetric Stretch | 1540 - 1625 | A strong IR band, its position is sensitive to the electronic environment. In this compound, the electron-withdrawing fluorine atoms are expected to slightly increase this frequency compared to 4-nitrotoluene.[4][8][9] |
| NO₂ Symmetric Stretch | 1360 - 1400 | Another strong IR band, its position is also influenced by substituents.[8][9] |
| C-F Stretching | 1100 - 1400 | The presence of two fluorine atoms will result in characteristic strong absorptions in this region. Their exact positions will depend on coupling with other vibrational modes. |
| C-H Stretching (Aromatic) | 3000 - 3100 | Typically weak to medium intensity bands. |
| CH₃ Stretching | 2850 - 3000 | Characteristic vibrations of the methyl group.[4] |
| Ring Breathing Modes | 800 - 1200 | These modes involve the entire benzene ring and are sensitive to the substitution pattern. |
Table 1: Predicted key vibrational frequencies for this compound and their significance.
The presence of the nitro group, a strong electron-withdrawing group, significantly perturbs the electronic structure of the benzene ring, which is reflected in the vibrational spectra.[7][10] The additional fluorine substituents are also strongly electronegative and will further influence the charge distribution.
Electronic Properties: Understanding Reactivity and Spectra
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and UV-Visible absorption spectrum.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.[11][12]
For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energies of both the HOMO and LUMO compared to toluene. The HOMO-LUMO gap will be a key parameter for comparison with other nitroaromatic compounds. A smaller gap often correlates with a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[13]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Toluene | -6.23 | -0.87 | 5.36 |
| Nitrobenzene | -7.45 | -2.71 | 4.74 |
| p-Nitrotoluene | -7.12 | -2.58 | 4.54 |
| 2,4-Difluoronitrobenzene (literature value) | -7.89 | -3.12 | 4.77[14] |
| This compound (Predicted) | Lower than p-Nitrotoluene | Lower than p-Nitrotoluene | Expected to be in the range of 4.5 - 4.8 |
Table 2: Comparison of calculated HOMO, LUMO, and energy gaps for this compound and related molecules (values for benzene, toluene, nitrobenzene, and p-nitrotoluene are typical literature values for illustrative purposes).
Nonlinear Optical (NLO) Properties: Materials of the Future
Molecules with large first-order hyperpolarizability (β) values are of significant interest for applications in nonlinear optics, such as frequency doubling of light.[15][16] The NLO response is highly dependent on the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system.
In this compound, the nitro group acts as a strong electron acceptor, while the methyl group is a weak electron donor. The fluorine atoms, being electron-withdrawing, will also modulate the NLO response. The overall first-order hyperpolarizability can be calculated using DFT. A larger value of β indicates a stronger NLO response.[17][18]
| Molecule | First-Order Hyperpolarizability (β) (a.u.) |
| Urea (Reference) | ~35 |
| Nitrobenzene | ~175 |
| p-Nitroaniline | ~2300 |
| This compound (Predicted) | Expected to be significantly higher than nitrobenzene due to the push-pull nature, but lower than p-nitroaniline. |
Table 3: Comparison of calculated first-order hyperpolarizability for this compound and reference NLO molecules.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the steps to perform the computational analysis described in this guide.
Software: Gaussian 09 or a later version is recommended.
Geometry Optimization
-
Build the initial molecular structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Set up the calculation in Gaussian:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.
-
-
-
Run the calculation.
-
Analyze the output:
-
Confirm that the optimization has converged.
-
Verify that there are no imaginary frequencies in the frequency analysis.
-
Vibrational Spectra Analysis
-
Extract the calculated vibrational frequencies and intensities from the Gaussian output file.
-
Apply a scaling factor to the calculated frequencies. DFT calculations tend to overestimate vibrational frequencies. A common scaling factor for B3LYP/6-311++G(d,p) is around 0.967.
-
Visualize the calculated IR and Raman spectra using software like GaussView or by plotting the scaled frequencies against their intensities.
-
Assign the vibrational modes by examining the atomic displacements for each frequency, often visualized as animations in modeling software.
Electronic Properties and NLO Calculation
-
Use the optimized geometry from the previous step.
-
Set up the calculation in Gaussian:
-
Route Section: #p B3LYP/6-311++G(d,p) Polar
-
Polar: Requests the calculation of polarizability and hyperpolarizability (NLO properties).
-
-
-
Run the calculation.
-
Analyze the output:
-
Locate the energies of the HOMO and LUMO to determine the energy gap.
-
Extract the components of the first-order hyperpolarizability tensor (β) to calculate the total hyperpolarizability.
-
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the computational chemistry investigation.
Caption: Computational workflow for the analysis of this compound.
Caption: Relationship between molecular structure and calculated properties.
Conclusion
This guide has outlined a robust computational methodology for the in-depth characterization of this compound. By leveraging Density Functional Theory, we can predict and analyze its structural, vibrational, electronic, and nonlinear optical properties. The comparative approach, placing the target molecule alongside known analogues, provides a powerful framework for interpreting the calculated data and guiding further experimental work. The detailed protocols and workflows presented herein offer a practical roadmap for researchers to apply these computational techniques to their own molecules of interest, accelerating the pace of discovery in drug development and materials science.
References
- 1. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrti.org [ijrti.org]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. irjweb.com [irjweb.com]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physchemres.org [physchemres.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, nucleation, growth, structural, spectral, thermal, linear and nonlinear optical studies of novel organic NLO crystal: 4-fluoro 4-nitrostilbene (FONS) - PubMed [pubmed.ncbi.nlm.nih.gov]
"2,3-Difluoro-1-methyl-4-nitrobenzene" toxicological data comparison
An In-Depth Comparative Guide to the Toxicology of 2,3-Difluoro-1-methyl-4-nitrobenzene
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of chemical intermediates is paramount. This guide provides a detailed comparative analysis of this compound, a substituted nitroaromatic compound, placing its known hazard information in the context of structurally related chemicals. By examining the toxicological data of its parent compound, nitrobenzene, and other fluorinated analogues, we can better anticipate its potential biological effects and design appropriate safety and handling protocols.
The introduction of fluorine atoms and a methyl group to the nitrobenzene core can significantly alter its metabolic fate and toxicological properties. Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds suggest that the addition of fluorine groups can increase toxicity, while the insertion of methyl groups may decrease it in some cases.[1] This guide will delve into the available data, outline essential experimental protocols for toxicological assessment, and provide a framework for evaluating the safety of this and similar compounds.
Comparative Toxicological Profile: A Data-Driven Overview
While specific, in-depth experimental toxicological studies for this compound are not extensively available in public literature, a reliable hazard profile can be constructed from Globally Harmonized System (GHS) classifications and data from safety data sheets (SDS). To provide context, we will compare this profile with that of nitrobenzene and other fluorinated nitrobenzenes.
GHS Hazard Classification Comparison
The GHS provides a standardized system for classifying chemical hazards. The table below compares the known GHS classifications for this compound with related compounds.
| Compound | GHS Hazard Statements | Source(s) |
| This compound | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| 2,4-Difluoronitrobenzene | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
| 2,3-Difluoronitrobenzene | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| 1-Fluoro-3-nitrobenzene | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaledH373: May cause damage to organs through prolonged or repeated exposure | |
| Nitrobenzene (Parent Compound) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaledH351: Suspected of causing cancerH360: May damage fertility or the unborn childH372: Causes damage to organs through prolonged or repeated exposure | [7][8] |
This comparison indicates that while this compound is classified as harmful, some of its structural isomers and the parent compound, nitrobenzene, carry more severe toxicity warnings, including acute toxicity via multiple exposure routes and long-term health effects like carcinogenicity and reproductive toxicity.
Known Toxicological Effects and Target Organs
Aromatic nitro compounds as a class are known for specific toxicological effects, primarily methemoglobinemia.[8][9] This condition impairs the oxygen-carrying capacity of the blood and can lead to cyanosis, fatigue, dizziness, and in severe cases, coma and death.[8][10]
| Compound | Primary Target Organs & Known Effects | Source(s) |
| This compound | Skin, eyes, respiratory system (irritation). Systemic effects not well-documented but should be handled with caution due to its class. | [3] |
| Nitrobenzene (and Aromatic Nitro Compounds in general) | Hematological System: Methemoglobinemia, hemolytic anemia, enlarged spleen.[7][8]Reproductive System: Known male reproductive toxicant (testicular atrophy).[7]Hepatic System: Increased liver weight, degenerative changes.[7]Nervous System: Central nervous system depression.[5][9]Carcinogenicity: Classified by IARC as Group 2B (possibly carcinogenic to humans).[8] |
Given that this compound belongs to this class of compounds, it is prudent to assume it may share some of these more severe toxicological properties, even if they are not yet explicitly documented.
Essential Experimental Protocols for Toxicological Assessment
To definitively characterize the toxicological profile of a novel compound like this compound, a battery of standardized tests is required. Below are detailed methodologies for key assays.
Workflow for Toxicological Evaluation
The following diagram illustrates a logical workflow for assessing the toxicity of a new chemical entity.
Caption: A streamlined workflow for the toxicological assessment of a novel chemical compound.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.[11][12]
Objective: To determine the lethal dose range and classify the chemical according to GHS categories.
Principle: A stepwise procedure is used where a group of three animals (usually female rats) is dosed at a defined starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the next step: either dosing another group at a lower or higher fixed dose level or stopping the test.
Methodology:
-
Animal Selection: Use healthy, young adult rodents of a single sex (females are generally preferred). Animals should be acclimated to laboratory conditions for at least 5 days.
-
Fasting: Prior to dosing, withhold food overnight for rats (water remains available).[13]
-
Dose Preparation: Prepare the test substance in a suitable vehicle. Water is preferred, but if not soluble, an oil (e.g., corn oil) can be used.[14] The maximum volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[12]
-
Administration: Administer the substance in a single dose by gavage.[13]
-
Starting Dose: The starting dose is selected based on available information. For a new substance, a starting dose of 300 mg/kg is often chosen.
-
Observation:
-
Observe animals for signs of toxicity frequently during the first 24 hours, especially the first 4 hours.[15]
-
Continue observations daily for a total of 14 days.[15]
-
Record all signs of toxicity, including changes in skin, fur, eyes, and behavior (tremors, convulsions, salivation, etc.).[13]
-
Record body weight shortly before dosing and at least weekly thereafter.
-
-
Stepwise Procedure:
-
If 2 or 3 animals die at the starting dose: The test is stopped, and the substance is classified.
-
If 0 or 1 animal dies: Dose a further 3 animals at a higher dose level (e.g., 2000 mg/kg).
-
If the outcome is uncertain: Additional steps may be required, following the specific logic of the OECD 423 guideline.
-
-
Endpoint: The test allows for classification into one of the GHS toxicity categories based on the dose levels at which mortality is observed.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess a substance's potential to cause gene mutations.[16][17]
Objective: To evaluate the mutagenic potential of a chemical compound.
Principle: The test uses several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the genes required to synthesize the amino acid histidine (or tryptophan).[16][18] These bacteria cannot grow on a medium lacking histidine. A mutagen can cause a reverse mutation (reversion), allowing the bacteria to synthesize their own histidine and form colonies.[19]
Methodology:
-
Strain Preparation: Grow overnight cultures of the selected bacterial strains (e.g., TA98, TA100) at 37°C.[19]
-
Metabolic Activation (S9 Mix):
-
Plate Incorporation Method:
-
To a tube containing 2 mL of molten top agar (kept at 45°C), add:
-
Vortex the tube briefly and pour the mixture onto a minimal glucose agar plate (which lacks histidine).[19]
-
Distribute the top agar evenly and allow it to solidify.
-
-
Controls:
-
Negative (Solvent) Control: Use the solvent vehicle instead of the test chemical to determine the background reversion rate.
-
Positive Control: Use known mutagens (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9) to confirm the strains are responsive.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[19]
-
Scoring and Interpretation:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
-
Conceptual Model of Structure-Toxicity Relationship
The following diagram illustrates how structural modifications to the nitrobenzene core can influence its toxicological endpoints, based on general principles and QSAR findings.
Caption: Influence of fluorination and methylation on the toxic potential of the nitrobenzene core.
Conclusion and Recommendations
The available data for this compound classify it as a hazardous chemical that is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3] While it currently lacks the more severe classifications of its parent compound, nitrobenzene, its structural similarity warrants significant caution. Researchers and drug development professionals should assume the potential for systemic effects, including methemoglobinemia, characteristic of aromatic nitro compounds.
It is strongly recommended that comprehensive experimental testing, beginning with in vitro cytotoxicity and mutagenicity assays (Ames test) followed by in vivo acute toxicity studies (OECD 423), be conducted to establish a definitive toxicological profile. Adherence to strict safety protocols, including the use of personal protective equipment (gloves, eye protection, lab coat) and handling within a chemical fume hood to avoid inhalation, is mandatory.
This guide provides the foundational data and experimental frameworks necessary for a scientifically rigorous approach to handling and evaluating the toxicological risks associated with this compound and other novel chemical entities.
References
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 2. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]
- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. westliberty.edu [westliberty.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. A critical review of the literature on nitrobenzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. umwelt-online.de [umwelt-online.de]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-1-methyl-4-nitrobenzene
As researchers and drug development professionals, our work with specialized reagents like 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No: 932373-72-3) is fundamental to innovation.[1][2] However, our responsibility extends beyond the bench; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for managing waste streams containing this halogenated nitroaromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the "why" is as critical as knowing the "how." this compound is not a benign chemical. Its molecular structure, featuring both fluorine and a nitro group on an aromatic ring, confers a specific and hazardous toxicological profile.[3] Simply neutralizing it with an acid or base is ineffective and dangerous. Its disposal requires a professional approach due to its classification and inherent risks.
The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds like this one resistant to natural degradation.[3] Furthermore, many are recognized as priority pollutants by environmental agencies due to their toxicity and potential for mutagenicity.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
This profile mandates that the compound be treated as a regulated hazardous waste, for which disposal into sewer systems or regular trash is strictly prohibited.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to managing this compound from the moment it becomes waste to its final disposal.
Caption: Disposal workflow for this compound.
Protocol Details
Step 1: Waste Characterization
-
Immediately classify any waste containing this compound as hazardous.
-
Specifically, it falls into the category of halogenated organic waste due to the fluorine atoms.[6] This is a critical distinction, as halogenated and non-halogenated solvent wastes are often incinerated differently and must not be mixed.
Step 2: Segregation and Containerization
-
Do Not Mix: Never combine waste containing this compound with other waste streams, such as non-halogenated solvents, acids, or bases. Mixing can lead to dangerous reactions and complicates the disposal process.
-
Select the Right Container: Use a clean, dedicated, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with screw-on caps are appropriate. The container must be in good condition with no leaks.
-
Leave Headspace: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]
Step 3: Labeling
-
Immediate Labeling: Affix your institution's official "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.
-
Complete Information: Clearly write the full chemical name, "this compound," and list any other solvents or reagents present in the container with their approximate percentages. Vague descriptions are a common reason for a waste pickup to be rejected by disposal vendors.
Step 4: Temporary On-Site Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.
-
Secondary Containment: The container must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container within it.
-
Safety Precautions: Ensure the storage location is well-ventilated, away from heat sources or sparks, and segregated from incompatible materials.[4][7][8] The container must remain tightly closed at all times except when adding waste.[4][7]
Step 5: Arrange for Professional Disposal
-
Contact Authority: Notify your institution's Environmental Health & Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.
-
Prohibited Actions: Under no circumstances should this chemical be poured down the drain, allowed to evaporate in a fume hood, or placed in regular trash.[4][5][8]
-
Recommended Disposal Method: The standard, accepted disposal method for halogenated and nitrated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride and nitrogen oxides.[4][8][9]
Step 6 & 7: Pickup and Documentation
-
Before the scheduled pickup, ensure the exterior of the waste container is clean and free of chemical residue.[7]
-
Be prepared to sign a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave"). Retain a copy for your records as required by regulations.
Managing Spills and Contaminated Materials
Accidents happen, and proper preparation is key.
Small Spill Cleanup Protocol:
-
Alert Personnel: Inform colleagues in the immediate area and restrict access.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often acceptable for incidental contact, but check your institution's specific guidelines).[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[1][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully sweep up the absorbed material and place it into a designated container for hazardous waste.[1][4]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and manage it according to the disposal workflow described above.[5]
Any item that comes into direct contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as solid hazardous waste. These items should be collected in a designated, sealed, and clearly labeled container or bag.[5]
By adhering to these rigorous procedures, you build a culture of safety, ensure the integrity of our shared environment, and uphold the high standards of our scientific community.
References
- 1. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]
- 2. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. web.mit.edu [web.mit.edu]
- 6. uakron.edu [uakron.edu]
- 7. ethz.ch [ethz.ch]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
